1,4,7-Tritosyl-1,4,7-triazonane
Description
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Properties
IUPAC Name |
1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7-triazonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O6S3/c1-22-4-10-25(11-5-22)37(31,32)28-16-18-29(38(33,34)26-12-6-23(2)7-13-26)20-21-30(19-17-28)39(35,36)27-14-8-24(3)9-15-27/h4-15H,16-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZOXONTWBENEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340352 | |
| Record name | 1,4,7-Tris(4-methylbenzene-1-sulfonyl)-1,4,7-triazonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52667-89-7 | |
| Record name | Octahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-1H-1,4,7-triazonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52667-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7-Tris(4-methylbenzene-1-sulfonyl)-1,4,7-triazonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,4,7-Triazonine, octahydro-1,4,7-tris[(4-methylphenyl)sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Richman-Atkins Pathway to 1,4,7-Tritosyl-1,4,7-triazonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis mechanism of 1,4,7-Tritosyl-1,4,7-triazonane, a critical intermediate in the development of macrocyclic compounds for coordination chemistry and pharmaceutical applications. The primary route for its synthesis is the well-established Richman-Atkins cyclization, a powerful method for the preparation of polyazamacrocycles. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols for the preparation of precursors and the final cyclization, along with a summary of relevant quantitative data.
Core Synthesis Overview
The synthesis of this compound is a multi-step process that begins with the preparation of two key precursors: N,N',N''-tri(p-toluenesulfonyl)diethylenetriamine and an electrophilic two-carbon unit, typically ethylene glycol ditosylate. The subsequent cyclization of these precursors under basic conditions affords the desired macrocycle. The tosyl groups serve a dual purpose: they protect the amine functionalities and activate the N-H bonds, facilitating deprotonation and subsequent nucleophilic attack.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursors, as cited in the literature.
Table 1: Synthesis of N,N',N''-tri(p-toluenesulfonyl)diethylenetriamine
| Parameter | Value | Reference |
| Yield | 90% | [1] |
| Melting Point | 174-175 °C | [1] |
Table 2: Synthesis of Ethylene Glycol Ditosylate
| Parameter | Value | Reference |
| Yield | 80-86% | [2] |
Table 3: Richman-Atkins Cyclization to this compound
| Parameter | Value | Reference |
| Yield (Caesium Carbonate) | 78% | [3] |
| Yield (Ethylene Dibromide) | 75% | [4][5] |
| Yield (Lithium Hydride) | 57-90% | [6] |
| Melting Point | 203-208 °C | [4][5] |
Experimental Protocols
Synthesis of N,N',N''-tri(p-toluenesulfonyl)diethylenetriamine
This procedure outlines the tosylation of diethylenetriamine.
Materials:
-
Diethylenetriamine (38 ml)
-
p-Toluenesulfonyl chloride (191 g)
-
Sodium hydroxide (40 g)
-
Water (250 ml)
-
Ether (500 ml)
-
Methanol or Acetonitrile (for recrystallization)
Procedure:
-
A solution of p-toluenesulfonyl chloride (191 g) in ether (500 ml) is added dropwise to a stirred solution of diethylenetriamine (38 ml) and sodium hydroxide (40 g) in water (250 ml).[1]
-
The mixture is stirred for one hour at room temperature, during which a white precipitate forms.[1]
-
The precipitate is collected by filtration and washed with water.[1]
-
The crude product is recrystallized from methanol or acetonitrile to yield N,N',N''-tri(p-toluenesulfonyl)diethylenetriamine as a white solid.[1]
Synthesis of Ethylene Glycol Ditosylate
This protocol describes the preparation of the cyclizing agent.
Materials:
-
Ethylene glycol (19.8 g, 0.3 mol)
-
Pyridine (150 ml, then an additional 200 ml)
-
p-Toluenesulfonyl chloride (123 g, 0.65 mol)
-
12N Hydrochloric acid
-
Ice
Procedure:
-
Ethylene glycol (19.8 g) is dissolved in distilled pyridine (150 ml) and the solution is cooled in an ice bath.[2]
-
p-Toluenesulfonyl chloride (123 g) is added slowly with mechanical stirring, ensuring the temperature remains below 20 °C.[2]
-
When stirring becomes difficult (after approximately 90 g of p-toluenesulfonyl chloride has been added), the mixture is diluted with an additional 200 ml of pyridine.[2]
-
The reaction mixture is left to stir for 2.5 hours.[2]
-
An aqueous HCl solution (170 ml of 12N HCl in 500 ml of ice) is added to the reaction mixture.[2]
-
The solid formed during this addition is collected by filtration to give ethylene glycol ditosylate.[2]
Synthesis of this compound via Richman-Atkins Cyclization
This procedure details the final macrocyclization step.
Materials:
-
N,N',N''-tritosyldiethylenetriamine (7.35 g, 13.0 mmol)
-
Caesium carbonate (9.12 g, 28.0 mmol), dried
-
Dry Dimethylformamide (DMF) (80 ml + 30 ml)
-
1,2-bis(tosyloxy)ethane (4.82 g, 13.0 mmol)
-
Diethyl ether
-
1.5 M Sodium hydroxide
Procedure:
-
Dried caesium carbonate (9.12 g) is mixed with N,N',N''-tritosyldiethylenetriamine (7.35 g) in dry DMF (80 ml) under an argon atmosphere and stirred for 1.5 hours at room temperature.[3]
-
A solution of 1,2-bis(tosyloxy)ethane (4.82 g) in dry DMF (30 ml) is added dropwise to the suspension over 1 hour.[3]
-
The reaction mixture is heated to 90 °C for 3 days, during which a white precipitate forms.[3]
-
After cooling to room temperature, the mixture is allowed to sit overnight.[3]
-
The precipitate is filtered off and washed with diethyl ether.[3]
-
The residue is dissolved in 1.5 M sodium hydroxide, and the product is extracted with chloroform.[3]
-
The organic layers are combined, filtered over Celite®, and the solvent is removed by rotary evaporation to yield this compound as a yellowish solid.[3]
Synthesis Mechanism and Visualization
The core of the Richman-Atkins cyclization involves a double nucleophilic substitution. The tosylated diethylenetriamine is deprotonated by the base at its two terminal nitrogen atoms, forming a dianion. This dianion then acts as a nucleophile, attacking the two electrophilic carbon atoms of the ethylene glycol ditosylate in a sequential manner to form the nine-membered ring. The bulky tosyl groups are thought to pre-organize the linear precursor into a conformation that favors intramolecular cyclization over intermolecular polymerization.[6]
Caption: Richman-Atkins cyclization mechanism for this compound.
The following diagram illustrates the overall experimental workflow for the synthesis.
Caption: Overall experimental workflow for the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. echemi.com [echemi.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 5. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 6. Buy this compound | 52667-89-7 [smolecule.com]
An In-depth Technical Guide to 1,4,7-Tritosyl-1,4,7-triazonane: Synthesis, Deprotection, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7-Tritosyl-1,4,7-triazonane is a pivotal macrocyclic compound, serving primarily as a protected precursor to 1,4,7-triazacyclononane (TACN). The tosyl groups offer robust protection of the secondary amine functionalities, allowing for controlled synthesis and subsequent deprotection to yield the versatile TACN platform. This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its deprotection, and an exploration of the applications of its derivatives in catalysis and medicine, with a focus on radiopharmaceuticals.
Introduction
This compound, a derivative of the nine-membered triazamacrocycle 1,4,7-triazacyclononane, is a crystalline solid with the molecular formula C₂₇H₃₃N₃O₆S₃.[1] Its significance in synthetic chemistry stems from the three tosyl (p-toluenesulfonyl) groups attached to the nitrogen atoms. These groups act as effective protecting groups, which can be removed under specific conditions to afford the parent TACN macrocycle.[2][3] This controlled deprotection is crucial for the synthesis of a wide array of functionalized TACN ligands, which are extensively used in coordination chemistry to form stable complexes with various metal ions.[2][4] These metal complexes exhibit remarkable catalytic activity and are valuable in the development of therapeutic and diagnostic agents.[5][6]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Richman-Atkins cyclization. This procedure involves the reaction of a tritosylated acyclic amine with a ditosylated diol.[2] An improved, one-pot synthesis has also been developed, offering high yields and purity.[7]
Experimental Protocol: Improved One-Pot Synthesis
This protocol is adapted from an improved synthesis method that provides a high yield of this compound.[7][8][9]
Materials:
-
Diethylenetriamine (DET)
-
Tosyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃)
-
Xylene
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium hydroxide (1M aqueous solution)
-
Ethylene dibromide (EDB)
-
Milli-Q water
Procedure:
-
To a vigorously stirred solution of 121.1 g (0.88 mol) of anhydrous potassium carbonate in 300 mL of milli-Q water, add 27.4 g (0.27 mol) of diethylenetriamine.
-
Heat the mixture for one hour at 90°C.
-
Remove the heat source and sequentially add 1.2 L of xylene, 95.6 g of sodium hydroxide (9 eq), 26.6 mL (0.1 eq) of a 1M solution of tetrabutylammonium hydroxide in water, and 40 mL (1.75 eq, 87.2 g) of ethylene dibromide.[8]
-
Heat the reaction mixture at 90°C for 4 hours.
-
Add an additional 40 mL of ethylene dibromide and continue heating for another 4 hours.
-
Add a final 40 mL of ethylene dibromide and heat for a further 18 hours.[7]
-
Allow the reaction to cool to room temperature.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to a constant weight.
Expected Yield: Approximately 119.3 g (75%) of white, granular this compound.[9]
Synthesis Pathway of this compound
References
- 1. This compound | 52667-89-7 | Benchchem [benchchem.com]
- 2. Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes | RTI [rti.org]
- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. Kinetics and mechanism of hydrolysis of a model phosphate diester by [Cu(Me3tacn)(OH2)2]2+ (Me3tacn = 1,4,7-trimethyl-1,4,7-triazacyclononane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 9. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 1,4,7-Tritosyl-1,4,7-triazonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,4,7-Tritosyl-1,4,7-triazonane. This macrocyclic compound serves as a crucial intermediate in the synthesis of 1,4,7-triazacyclononane (TACN) and its derivatives, which are of significant interest in coordination chemistry, catalysis, and the development of novel radiopharmaceuticals. This document details experimental protocols for its synthesis and deprotection, presents key quantitative data in a structured format, and includes visualizations of the core chemical pathways.
Core Chemical Properties
This compound, also known by its IUPAC name 1,4,7-tris(4-methylphenyl)sulfonyl-1,4,7-triazonane, is a nine-membered triazamacrocycle where each nitrogen atom is protected by a tosyl group.[1] This protection renders the lone pairs of the nitrogen atoms unavailable for coordination, making the compound a vital precursor that can be deprotected to yield the highly versatile chelating agent, 1,4,7-triazacyclononane (TACN).[1][2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₃N₃O₆S₃ | [1][3][4] |
| Molecular Weight | 591.8 g/mol | [1][3][4] |
| CAS Number | 52667-89-7 | [1][4] |
| Melting Point | 222-224 °C | [5] |
| Solubility | Insoluble in water | [5] |
| Appearance | White granular material | [5] |
Spectral Data
Spectroscopic analysis is crucial for the characterization of this compound. The following tables summarize the key spectral data.
Table 1.2.1: ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 7.8-8.2 | Amide protons |
| ¹³C NMR | 143.5 | Cq (aromatic, C-S) |
| 135.2 | Cq (aromatic, C-CH₃) | |
| 129.8 | CH (aromatic) | |
| 127.7 | CH (aromatic) | |
| 50.5 | N-CH₂ | |
| 21.5 | Ar-CH₃ |
Note: Specific peak multiplicities and coupling constants may vary depending on the solvent and instrument used.
Table 1.2.2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 1350-1150 | Sulfonyl (S=O) stretching vibrations |
Table 1.2.3: Mass Spectrometry Data
| m/z | Assignment |
| 592.1602 | [M+H]⁺ |
| 614.1421 | [M+Na]⁺ |
Synthesis and Reactivity
Synthesis of this compound
The most common method for the synthesis of this compound is the Richman-Atkins cyclization.[3] An improved, higher-yield, one-pot synthesis has also been developed.
Experimental Protocol: Improved One-Pot Synthesis [1]
This method utilizes the macrocyclization of 1,2-ditosylamides with lithium hydride, reportedly achieving yields between 57-90%.
-
Materials: 1,2-ditosylamide, lithium hydride, polar aprotic solvent (e.g., Dimethylformamide - DMF).
-
Procedure:
-
To a solution of the appropriate 1,2-ditosylamide in anhydrous DMF, add lithium hydride in portions under an inert atmosphere (e.g., Argon or Nitrogen).
-
The reaction mixture is heated to an elevated temperature (specific temperature and time may vary depending on the specific 1,2-ditosylamide used, but typically around 80-120 °C) and stirred vigorously.
-
The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol to afford the pure this compound.
-
Reactivity: Deprotection to 1,4,7-Triazacyclononane (TACN)
The primary utility of this compound is as a protected precursor to TACN. The removal of the tosyl groups can be achieved under strong acidic conditions.
Experimental Protocol: Acidic Hydrolysis for Detosylation [5]
-
Materials: this compound, concentrated sulfuric acid, water, hexane, 50% sodium hydroxide solution.
-
Procedure:
-
To a flask containing this compound, add a solution of concentrated sulfuric acid and water.
-
Heat the reaction mixture in an oil bath at 140 °C for several hours (e.g., 6 hours).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 50% sodium hydroxide solution to the cooled mixture until the pH is strongly basic (pH 14).
-
Add hexane and stir the mixture.
-
Filter the resulting slurry and wash the solid with hexane.
-
The aqueous layer is separated and can be further processed to isolate the TACN, often as a salt.
-
Applications in Research and Development
The significance of this compound lies in its role as a synthetic intermediate. The resulting TACN and its derivatives are powerful tridentate ligands that form stable complexes with a wide range of metal ions.[1][2] These complexes are utilized in:
-
Catalysis: As catalysts in various organic transformations.[3]
-
Biomimetic Studies: To model the active sites of metalloenzymes.
-
Radiopharmaceuticals: As bifunctional chelators for radiometals in diagnostic imaging (PET, SPECT) and therapeutic applications.[1]
-
Supramolecular Chemistry: As building blocks for the construction of complex molecular architectures.[1]
Conclusion
This compound is a cornerstone molecule in the field of macrocyclic chemistry. Its well-established synthesis and deprotection protocols provide access to the versatile 1,4,7-triazacyclononane platform, enabling extensive research and development in catalysis, medicine, and materials science. This guide has provided a consolidated resource of its chemical properties, detailed experimental procedures, and key reaction pathways to aid researchers in their scientific endeavors.
References
- 1. This compound | 52667-89-7 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 52667-89-7 [smolecule.com]
- 4. 1H-1,4,7-Triazonine, octahydro-1,4,7-tris((4-methylphenyl)sulfonyl)- | C27H33N3O6S3 | CID 564157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 1,4,7-Tritosyl-1,4,7-triazonane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the molecular structure of 1,4,7-Tritosyl-1,4,7-triazonane, a key intermediate in coordination chemistry and organic synthesis. This document details its structural characteristics, synthesis, and analytical characterization, presenting quantitative data in accessible formats and outlining detailed experimental protocols.
Introduction
This compound, a derivative of 1,4,7-triazacyclononane (TACN), is a macrocyclic compound distinguished by the presence of three tosyl (p-toluenesulfonyl) groups attached to the nitrogen atoms of the nine-membered ring.[1] Its molecular formula is C₂₇H₃₃N₃O₆S₃, with a molecular weight of approximately 591.8 g/mol .[1] The tosyl groups serve as effective protecting groups and enhance the compound's utility as a versatile building block for the synthesis of complex ligands. These ligands are capable of forming stable complexes with a variety of metal ions, finding applications in catalysis, biomimetic studies, and the development of novel therapeutic and diagnostic agents.
Molecular Structure and Properties
The foundational structure of this compound is the nine-membered triazamacrocycle. The attachment of the bulky and electron-withdrawing tosyl groups to the nitrogen atoms significantly influences the conformational flexibility and coordination properties of the triazonane ring.
Crystallographic Data
X-ray crystallographic studies have revealed the precise three-dimensional arrangement of atoms in this compound. The compound is known to exist in at least two polymorphic forms, each exhibiting distinct crystal packing and molecular conformations. The crystallographic data provides invaluable insights into bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's steric and electronic properties.
Table 1: General and Crystallographic Properties of this compound
| Property | Value |
| IUPAC Name | 1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7-triazonane |
| CAS Number | 52667-89-7 |
| Molecular Formula | C₂₇H₃₃N₃O₆S₃ |
| Molecular Weight | 591.8 g/mol |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Richman-Atkins cyclization reaction.[2] An improved, more efficient method utilizing lithium hydride has also been reported.[3]
Protocol: Improved Synthesis using Lithium Hydride
This method involves the macrocyclization of 1,2-ditosylamides in a single step.
-
Reagents: 1,2-ditosylamides, Lithium Hydride (LiH), appropriate aprotic solvent (e.g., Dimethylformamide - DMF).
-
Procedure:
-
To a solution of the 1,2-ditosylamide in anhydrous DMF, add a molar excess of lithium hydride under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to an elevated temperature (specific temperature and reaction time will depend on the scale and specific substrates, but typically ranges from 80-120 °C for several hours).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess lithium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound. Yields for this method are reported to be in the range of 57-90%.[2][3]
-
Characterization Protocols
NMR spectroscopy is a fundamental technique for confirming the identity and purity of this compound.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum.
-
Expected signals will include aromatic protons from the tosyl groups (typically in the range of 7.3-7.8 ppm), the methylene protons of the triazonane ring (typically in the range of 3.0-3.5 ppm), and the methyl protons of the tosyl groups (around 2.4 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum.
-
Expected signals will correspond to the aromatic carbons, the methylene carbons of the ring, and the methyl carbons of the tosyl groups.
-
Single-crystal X-ray diffraction provides definitive structural elucidation.
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., dichloromethane/hexane).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Data is typically collected at a controlled temperature (e.g., 293 K or 100 K).
-
The data collection strategy should aim for high completeness and redundancy.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares on F².
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Mandatory Visualizations
Molecular Structure of this compound
The following diagram illustrates the connectivity of atoms in the this compound molecule.
Caption: 2D representation of the molecular structure of this compound.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of the title compound.
Conclusion
This compound is a molecule of significant interest in the field of synthetic chemistry. Its well-defined structure, accessible synthesis, and the versatility of its tosyl protecting groups make it an invaluable precursor for the development of novel ligands and metal complexes. The detailed structural and procedural information provided in this guide serves as a critical resource for researchers engaged in the design and synthesis of new chemical entities for a wide range of applications, from catalysis to medicinal chemistry.
References
The Strategic Role of Tosyl Groups in the Synthesis of 1,4,7-Triazacyclononane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4,7-triazacyclononane (TACN), a cornerstone macrocyclic ligand in coordination chemistry and a critical component in various therapeutic and diagnostic agents, relies heavily on the strategic use of p-toluenesulfonyl (tosyl) groups. This technical guide elucidates the multifaceted role of tosyl groups in the widely employed Richman-Atkins synthesis of TACN, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.
Core Functions of Tosyl Groups in TACN Synthesis
The utility of the tosyl group in the synthesis of TACN is threefold, acting as a protecting group, an activating group, and a facilitator of high-yield cyclization.
-
Amine Protection: The primary role of the tosyl group is to protect the primary and secondary amine functionalities of the starting material, diethylenetriamine (DET).[1] The resulting sulfonamide is stable under the basic conditions required for the subsequent cyclization step, preventing unwanted side reactions and polymerization.[1] This protection is crucial for directing the reaction towards the desired macrocyclic product.
-
Activation of the Cyclizing Agent: The hydroxyl groups of ethylene glycol are poor leaving groups for nucleophilic substitution.[2] Tosylation of ethylene glycol to form ethylene glycol ditosylate (EGT) converts the hydroxyl groups into excellent leaving groups (tosylates).[2] This activation is essential for the efficient cyclization with the deprotonated tri-tosylated diethylenetriamine.
-
Facilitation of Cyclization: The presence of the electron-withdrawing tosyl groups on the nitrogen atoms of DET increases the acidity of the N-H protons. This allows for their facile deprotonation by a base, such as sodium ethoxide or sodium hydroxide, to generate a highly nucleophilic species that readily attacks the activated ethylene glycol ditosylate, driving the intramolecular cyclization to form the tri-tosylated TACN (Ts₃TACN).
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the Richman-Atkins synthesis of TACN, highlighting the efficiency of the tosyl-mediated approach.
| Step | Reactants | Product | Yield (%) | Reference |
| Tosylation of DET | Diethylenetriamine (DET), 3 eq. Tosyl Chloride | N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine (Ts₃DET) | High | [3] |
| Cyclization | Ts₃DET, Ethylene Glycol Ditosylate (EGT) | 1,4,7-Tris(p-tolylsulfonyl)-1,4,7-triazacyclononane (Ts₃TACN) | ~75 | [3][4] |
| Deprotection | Ts₃TACN | 1,4,7-Triazacyclononane (TACN) | High | [4] |
| Reaction Conditions | Parameter | Value | Reference |
| Cyclization | Solvent | Dimethylformamide (DMF) | [3] |
| Temperature | 100°C | [3] | |
| Deprotection | Reagent | Concentrated Sulfuric Acid | [4] |
| Temperature | 100-140°C | [3][4] | |
| Time | 6-70 hours | [3][4] |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of TACN, adapted from established procedures.
1. Synthesis of 1,4,7-Tris(p-tolylsulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)
This procedure outlines the formation of the protected macrocycle.
-
Materials: Diethylenetriamine (DET), p-toluenesulfonyl chloride (TsCl), potassium carbonate, water, xylene, sodium hydroxide, tetrabutylammonium hydroxide (phase-transfer catalyst), ethylene dibromide.
-
Procedure:
-
To a vigorously stirred solution of anhydrous potassium carbonate (121.1 g, 0.88 mol) in 300 mL of water, add diethylenetriamine (27.4 g, 0.27 mol).
-
Heat the mixture to 90°C for one hour.
-
Remove the heat source and sequentially add 1.2 L of xylene, sodium hydroxide (95.6 g, 2.39 mol), a 1M solution of tetrabutylammonium hydroxide in water (26.6 mL, 0.1 eq), and ethylene dibromide (40 mL, 1.75 eq, 87.2 g).
-
Heat the reaction mixture at 90°C for 4 hours.
-
Add an additional 40 mL of ethylene dibromide and continue heating. After a total of 8 hours, add a final 40 mL of ethylene dibromide.
-
Continue heating for an additional 4 hours at 90°C.
-
Allow the reaction to cool to room temperature while stirring overnight.
-
The resulting white precipitate is filtered, washed with water, and dried to a constant weight to yield Ts₃TACN.[3]
-
2. Deprotection of Ts₃TACN to Yield 1,4,7-Triazacyclononane (TACN)
This protocol describes the removal of the tosyl protecting groups.
-
Materials: 1,4,7-Tris(p-tolylsulfonyl)-1,4,7-triazacyclononane (Ts₃TACN), concentrated sulfuric acid, water, 50% sodium hydroxide solution.
-
Procedure:
-
To a flask containing a magnetically stirred mixture of 106 mL of concentrated sulfuric acid and 19 mL of water, add 100 g (0.17 mol) of Ts₃-TACN.
-
Heat the mixture in a 140°C oil bath with vigorous stirring. The solid will dissolve after approximately 15 minutes.
-
Continue heating for a total of 6 hours.[4]
-
Cool a 5-L flask equipped with an overhead stirrer and a condenser to 0°C and charge it with 308 g of 50% NaOH and 125 mL of water.
-
Carefully add the acidic reaction mixture to the cooled NaOH solution to neutralize the acid and precipitate the product.
-
The resulting slurry contains the free triazacyclononane.[4] Further purification may be required.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and the mechanism of deprotection.
Caption: Overall workflow for the Richman-Atkins synthesis of TACN.
Caption: Simplified mechanism of acid-catalyzed deprotection of Ts₃TACN.
References
The Cornerstone of Modern Metal Ligands: A Technical Guide to 1,4,7-Tritosyl-1,4,7-triazonane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,4,7-Tritosyl-1,4,7-triazonane, a critical precursor for the synthesis of 1,4,7-triazacyclononane (TACN)-based metal ligands. TACN and its derivatives are pivotal in the development of metal complexes with wide-ranging applications, from radiopharmaceuticals and diagnostic imaging agents to catalysts and biomimetic models. This document details the synthesis and deprotection of the tosylated precursor and explores the properties of the subsequent metal complexes, offering researchers the foundational knowledge required for its application in novel research and development.
Introduction: The Significance of this compound
This compound (Ts₃-TACN) is a protected form of the macrocyclic ligand 1,4,7-triazacyclononane. The tosyl (Ts) groups serve as robust protecting groups for the secondary amines of the TACN ring, allowing for controlled synthesis and functionalization. The true value of Ts₃-TACN lies in its role as a stable, isolable intermediate that can be efficiently deprotected to yield the versatile TACN core. This triamine macrocycle provides a facial N₃ donor set that forms exceptionally stable and kinetically inert complexes with a variety of metal ions. This high stability is crucial for in vivo applications, such as radiopharmaceuticals, where the metal ion must remain tightly bound to the chelator to prevent off-target toxicity.
Synthesis of this compound: Experimental Protocols
The synthesis of Ts₃-TACN is most commonly achieved through variations of the Richman-Atkins cyclization. Below are detailed experimental protocols for two effective methods.
Modified Richman-Atkins Synthesis
This method involves the reaction of a tosylated diethylenetriamine with a tosylated glycol.
Experimental Protocol:
-
Preparation of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine:
-
To a solution of diethylenetriamine (1.0 eq) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (3.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-cold water and collect the resulting precipitate by filtration.
-
Wash the solid with water and ethanol, then dry under vacuum to yield the tritosylated diethylenetriamine.
-
-
Cyclization Reaction:
-
Suspend the N,N',N''-tris(p-tolylsulfonyl)diethylenetriamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in dimethylformamide (DMF).
-
Heat the mixture to 100-110 °C.
-
Slowly add a solution of ethylene glycol di-p-tosylate (1.1 eq) in DMF to the heated suspension over a period of 8 hours.
-
Maintain the reaction at 100-110 °C for an additional 12 hours.
-
Cool the mixture to room temperature and pour it into a large volume of cold water.
-
Collect the crude product by filtration, wash with water and ethanol, and then recrystallize from a suitable solvent system (e.g., chloroform/methanol) to obtain pure this compound.
-
Improved Synthesis via Macrocyclization of 1,2-Ditosylamides
An efficient, single-step method utilizes lithium hydride to promote the cyclization, offering good yields.[1]
Experimental Protocol:
-
Combine trans-cyclohexane-1,2-ditosamide (1.0 eq) and the tritosyl derivative of diethanolamine (1.0 eq) in anhydrous DMF.
-
Add lithium hydride (2.2 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Pour the mixture into a larger volume of water and collect the precipitate by filtration.
-
Wash the solid with water, ethanol, and diethyl ether.
-
Dry the product under vacuum to yield the desired cyclohexyl-fused this compound. This method has been reported to provide yields in the range of 57-90%.[1]
Table 1: Comparison of Synthesis Parameters for this compound
| Parameter | Modified Richman-Atkins Method | Macrocyclization of 1,2-Ditosylamides |
| Key Reagents | Tosylated diethylenetriamine, Ethylene glycol di-p-tosylate, K₂CO₃ | 1,2-Ditosylamide, Tosylated diethanolamine, LiH |
| Solvent | DMF | DMF |
| Temperature | 100-110 °C | 80 °C |
| Reaction Time | ~20 hours | 24 hours |
| Reported Yield | ~75%[2][3] | 57-90%[1] |
Deprotection to 1,4,7-Triazacyclononane (TACN)
The removal of the tosyl protecting groups is a critical step to liberate the TACN ligand for metal chelation. This is typically achieved under harsh acidic conditions.
Experimental Protocol: Detosylation with Hydrobromic Acid in Acetic Acid
-
Suspend this compound in a 33% solution of hydrobromic acid in glacial acetic acid.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any remaining organic impurities.
-
Make the aqueous solution strongly basic (pH > 12) by the addition of concentrated sodium hydroxide solution, keeping the solution cool in an ice bath.
-
Extract the free TACN ligand into chloroform or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1,4,7-triazacyclononane, typically as a white solid.
For partial deprotection to obtain mono- and ditosylated derivatives, the reaction can be performed in a vigorously stirred refluxing acetic acid-hydrobromic acid mixture for a shorter duration.[4]
Formation and Properties of Metal-TACN Complexes
The deprotected TACN ligand readily forms stable complexes with a wide array of metal ions. The resulting complexes have found extensive use in various fields, particularly in the development of radiopharmaceuticals where high in vivo stability is paramount. The TACN framework can be further functionalized, for instance, with carboxylate arms to create ligands like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which exhibit even greater thermodynamic stability and kinetic inertness with certain metal ions.
General Experimental Protocol for Metal Complexation:
-
Dissolve 1,4,7-triazacyclononane or its functionalized derivative in a suitable solvent (e.g., water, methanol, or a buffer solution).
-
Add an aqueous solution of the desired metal salt (e.g., CuCl₂, Ga(NO₃)₃, ¹⁸⁶Re(CO)₃(H₂O)₃⁺) in a 1:1 molar ratio to the ligand solution.
-
Adjust the pH of the solution to the optimal range for complexation, which is metal-dependent.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period.
-
The formation of the complex can be confirmed by various analytical techniques, including mass spectrometry, UV-Vis spectroscopy, and, for radiometals, by radio-TLC or radio-HPLC.
-
The resulting metal complex can be purified, if necessary, by crystallization or chromatography.
Quantitative Data on Metal Complex Stability
The stability of metal-ligand complexes is a critical parameter for their application. The following tables summarize the stability constants for various metal complexes with TACN and its important derivative, NOTA.
Table 2: Stability Constants (log K_ML) of Metal Complexes with TACN and NOTA
| Metal Ion | TACN (log K_ML) | NOTA (log K_ML) | Reference |
| Cu²⁺ | 17.5 | 21.6 | [5] |
| Zn²⁺ | 13.1 | 19.3 | [5] |
| Ni²⁺ | 16.2 | - | |
| Co²⁺ | 12.7 | - | |
| Ga³⁺ | - | 30.98 | [6] |
| Mg²⁺ | - | 4.87 | [5] |
| Ca²⁺ | - | 6.78 | [5] |
Table 3: In Vitro Stability of ⁶⁸Ga-Labeled Complexes
| Complex | Medium | Time (min) | % Intact Complex | Reference |
| [⁶⁸Ga]Ga-NOTA-A1-His | Murine Blood | 120 | 91 ± 3 | [7] |
| [⁶⁸Ga]Ga-DOTA-A1-His | Murine Blood | 30 | 81 ± 10 | [7] |
The data clearly indicates the high thermodynamic stability of NOTA complexes, particularly with Ga³⁺, which is significantly higher than that of the widely used DOTA chelator (log K_ML = 21.33).[6] This exceptional stability makes NOTA-based ligands highly suitable for in vivo applications with Gallium-68.
Visualizing the Workflow: From Precursor to Metal Complex
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TACN-amino acid conjugates and their copperII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Solubility Profile of 1,4,7-Tritosyl-1,4,7-triazonane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4,7-Tritosyl-1,4,7-triazonane, a key intermediate in coordination chemistry and the synthesis of various macrocyclic compounds. While specific quantitative solubility data is scarce in publicly available literature, this document compiles qualitative solubility information inferred from synthesis and purification procedures and presents detailed experimental protocols for its determination.
Core Compound Information
| Property | Value |
| IUPAC Name | 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazonane |
| Synonyms | N,N',N''-Tritosyl-1,4,7-triazacyclononane, Ts3TACN |
| Molecular Formula | C₂₇H₃₃N₃O₆S₃[1] |
| Molecular Weight | 591.76 g/mol [1] |
| Melting Point | 222-224 °C |
| Appearance | White solid |
Solubility Data
| Solvent | Qualitative Solubility | Rationale / Intended Use |
| Dichloromethane (DCM) | Soluble | Used as an eluent in column chromatography for purification, often in combination with methanol.[1] |
| Chloroform | Likely Soluble | A common non-polar organic solvent, similar in properties to dichloromethane. |
| Methanol | Sparingly Soluble | Used as a co-eluent with dichloromethane in column chromatography, suggesting some degree of solubility.[1] |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent in which the synthesis of the compound is often carried out.[2] |
| Acetonitrile | Soluble | Employed as a solvent in reactions involving 1,4,7-triazacyclononane derivatives. |
| Toluene | Sparingly Soluble | Used in the work-up and extraction of related compounds. |
| Water | Insoluble | Calculated to be practically insoluble. |
Experimental Protocols
I. Synthesis of this compound
This protocol is based on the widely used Richman-Atkins method for the cyclization of N,N',N''-tritosyldiethylenetriamine.
Materials:
-
N,N',N''-tritosyldiethylenetriamine
-
1,2-dibromoethane or ethylene glycol ditosylate
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of N,N',N''-tritosyldiethylenetriamine in anhydrous DMF, add cesium carbonate or potassium carbonate.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Slowly add a solution of 1,2-dibromoethane or ethylene glycol ditosylate in DMF to the reaction mixture over several hours.
-
Maintain the reaction at the elevated temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the crude product.
-
Filter the white solid, wash it thoroughly with water, and dry it under vacuum.
-
Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.[1]
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
II. Determination of Quantitative Solubility
This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., Dichloromethane, DMF, Acetonitrile)
-
Scintillation vials or small glass test tubes
-
Shaker or magnetic stirrer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or on a magnetic stirrer in a thermostatically controlled environment (e.g., 25 °C) to ensure constant temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in the chosen solvent (e.g., in mg/mL or g/100mL) by taking into account the dilution factor.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Discovery and History of 1,4,7-Tritosyl-1,4,7-triazonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7-Tritosyl-1,4,7-triazonane is a pivotal macrocyclic compound, primarily serving as a key protected intermediate in the synthesis of 1,4,7-triazacyclononane (TACN) and its myriad derivatives. The strategic use of the tosyl protecting groups was a significant advancement in the field of macrocyclic chemistry, enabling higher yields and obviating the need for high-dilution conditions that were previously commonplace. This technical guide delves into the seminal discovery of this compound, its historical significance, detailed experimental protocols for its synthesis, and comprehensive characterization data. The information presented herein is intended to provide researchers and professionals in drug development and materials science with a thorough understanding of this foundational molecule.
Introduction and Historical Context
The mid-20th century saw a burgeoning interest in the synthesis and coordination chemistry of polyazamacrocycles. These compounds, with their unique ability to form stable complexes with a variety of metal ions, showed immense promise in areas ranging from catalysis to biomedical applications. However, the synthesis of these macrocycles was often hampered by low yields due to competing polymerization reactions.
A significant breakthrough came in 1974 when J. E. Richman and T. J. Atkins of the University of Minnesota published their work on a general and efficient method for the synthesis of nitrogen analogs of crown ethers.[1][2] Their approach, now famously known as the Richman-Atkins synthesis, utilized p-toluenesulfonyl (tosyl) groups to both protect the amine functionalities and to promote cyclization. This methodology led to the first successful and high-yield synthesis of this compound, the direct precursor to the highly versatile ligand, 1,4,7-triazacyclononane (TACN). The tosyl groups serve a dual purpose: they prevent the secondary amines from undergoing undesired side reactions, and their steric bulk is thought to pre-organize the linear precursor in a conformation that favors intramolecular cyclization over intermolecular polymerization.
This discovery opened the door for the widespread availability and subsequent investigation of TACN and its derivatives, which have since found applications as ligands in oxidation catalysis, as chelating agents in medical imaging (e.g., in MRI contrast agents and radiopharmaceuticals), and as building blocks for more complex supramolecular structures.[3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound and its immediate precursors is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethylene glycol ditosylate | C₁₆H₁₈O₆S₂ | 370.44 | 124-127 |
| N,N',N''-Tritosyldiethylenetriamine | C₂₅H₃₁N₃O₆S₃ | 565.72 | 174-175 |
| This compound | C₂₇H₃₃N₃O₆S₃ | 591.8 | 222-224 |
Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 7.71-7.65 (m) | Aromatic (ortho to SO₂) |
| 7.35-7.29 (m) | Aromatic (meta to SO₂) | |
| 3.36 (s) | N-CH₂-CH₂-N | |
| 2.43 (s) | Ar-CH₃ | |
| ¹³C NMR | 143.3 | Aromatic C (ipso to SO₂) |
| 135.3 | Aromatic C (ipso to CH₃) | |
| 129.6 | Aromatic C (ortho to SO₂) | |
| 127.1 | Aromatic C (meta to SO₂) | |
| 53.7 | N-CH₂ | |
| 49.3/49.2 | N-CH₂ | |
| 21.4 | Ar-CH₃ |
Note: The non-equivalence of the N-CH₂ signals in the ¹³C NMR spectrum is indicative of a rigid macrocyclic structure where ring inversion is slow on the NMR timescale.[4]
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the preparation of the tosylated precursors. The following protocols are based on the well-established procedures from Organic Syntheses.[5]
Synthesis of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine
This procedure involves the tosylation of diethylenetriamine.
Experimental Workflow:
References
An In-depth Technical Guide to the Safe Handling and Utilization of 1,4,7-Tritosyl-1,4,7-triazonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for 1,4,7-Tritosyl-1,4,7-triazonane, a key intermediate in coordination chemistry and the synthesis of macrocyclic compounds. Adherence to these recommendations is crucial for ensuring laboratory safety and experimental integrity.
Compound Identification and Properties
This compound is a macrocyclic compound notable for its role as a precursor in the synthesis of various derivatives of 1,4,7-triazacyclononane.[1] The three tosyl groups act as protecting groups and can be substituted to create novel ligands for metal complexation, which have applications in catalysis and the development of radiopharmaceuticals.[1][2]
| Identifier | Value |
| IUPAC Name | 1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7-triazonane |
| Synonyms | 1,4,7-Tris[(4-methylphenyl)sulfonyl]-1,4,7-triazonane, 1,4,7-Tri(p-tolylsulfonyl)-1,4,7-triazacyclononane, Ts3TACN |
| CAS Number | 52667-89-7[2] |
| Molecular Formula | C₂₇H₃₃N₃O₆S₃[1][2] |
| Molecular Weight | 591.76 g/mol [3] |
| Appearance | White powder[4] |
| Physicochemical Properties | Value |
| Molecular Weight | 591.8 g/mol [5] |
| InChIKey | BLZOXONTWBENEK-UHFFFAOYSA-N[2] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
| Purity | >95% (via HPLC analysis)[2] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is not extensively detailed, the safety data for structurally related compounds and general chemical handling principles necessitate a cautious approach. The primary hazards are associated with inhalation, skin and eye contact, and ingestion.
| Hazard | Description | Precautionary Statements |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. | Use only in a well-ventilated area or under a chemical fume hood.[3] |
| Skin Contact | May cause skin irritation. Avoid contact with skin. | Wear suitable protective clothing and chemical-resistant gloves.[3] |
| Eye Contact | May cause serious eye irritation. Avoid contact with eyes. | Wear safety glasses with side-shields or goggles.[3] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
Emergency First-Aid Procedures
Immediate and appropriate first-aid measures are critical in the event of accidental exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and to prevent accidental exposure.
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent electrostatic discharge.[3]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Ensure adequate ventilation and remove all sources of ignition.[3]
-
Evacuate personnel to a safe area.[3]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves.[3]
-
Avoid dust formation.[3]
-
Collect the spilled material using a method that does not generate dust (e.g., wet sweeping or using a HEPA-filtered vacuum).
-
Place the collected material in a suitable, labeled container for disposal.[3]
-
Prevent the chemical from entering drains or waterways.[3]
Fire-Fighting:
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific hazards: Thermal decomposition can produce hazardous gases, including oxides of carbon, nitrogen, and sulfur.
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of diethylenetriamine with p-toluenesulfonyl chloride.
Materials:
-
Diethylenetriamine
-
p-Toluenesulfonyl chloride
-
Anhydrous potassium carbonate
-
Xylene
-
Sodium hydroxide
-
Tetrabutylammonium hydroxide solution (1M)
-
Ethylene dibromide
-
Milli-Q water
Procedure:
-
In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 121.1 g (0.88 mol) of anhydrous potassium carbonate in 300 mL of milli-Q water.
-
Stir the mixture vigorously and add 27.4 g (0.27 mol) of diethylenetriamine. Heat the resulting mixture for one hour at 90°C.
-
Remove the heat source and add 1.2 L of xylene, 95.6 g of sodium hydroxide, 26.6 mL of a 1M solution of tetrabutylammonium hydroxide in water, and 40 mL of ethylene dibromide sequentially.
-
Heat the reaction mixture at 90°C for 4 hours.
-
Add an additional 40 mL of ethylene dibromide and continue heating.
-
After a total of 8 hours of heating, add a final 40 mL of ethylene dibromide and continue to heat until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform a suitable workup to isolate the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient elution of dichloromethane/methanol to yield pure this compound.[2]
-
Confirm the purity of the final product to be >95% using HPLC analysis.[2]
Deprotection to 1,4,7-Triazacyclononane
The tosyl groups can be removed to yield the parent 1,4,7-triazacyclononane. A rapid detosylation can be achieved using a strong acid mixture.[6]
Materials:
-
This compound
-
Acetic acid
-
Hydrobromic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add a mixture of acetic acid and hydrobromic acid.
-
Heat the mixture to reflux with vigorous stirring. The reaction time will vary depending on the scale and specific concentrations used.
-
Monitor the reaction by TLC or LC-MS to determine the extent of deprotection (mono-, di-, or fully deprotected).
-
Once the desired level of deprotection is achieved, cool the reaction mixture.
-
Perform a suitable workup to neutralize the acid and isolate the product. This may involve basification followed by extraction.
-
Purify the resulting product as necessary.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained in chemical handling and emergency procedures before working with this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
- 1. Buy this compound | 52667-89-7 [smolecule.com]
- 2. This compound | 52667-89-7 | Benchchem [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 52667-89-7 this compound/High quality/Best price/In stock, CasNo.52667-89-7 KAISA GROUP INC United States [kaisagroup.lookchem.com]
- 5. 1H-1,4,7-Triazonine, octahydro-1,4,7-tris((4-methylphenyl)sulfonyl)- | C27H33N3O6S3 | CID 564157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4,7-Tritosyl-1,4,7-triazonane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,4,7-Tritosyl-1,4,7-triazonane is a key intermediate in the synthesis of various macrocyclic ligands, which are crucial in coordination chemistry and the development of radiopharmaceuticals. The tosyl groups serve as protecting groups for the amine functionalities of the 1,4,7-triazacyclononane (TACN) macrocycle, allowing for selective functionalization.[1] These tosyl groups can be removed under specific conditions to yield the free TACN or partially protected derivatives. This document provides a detailed protocol for the synthesis of this compound, summarizing key quantitative data and outlining the experimental workflow.
Data Presentation
The following table summarizes the quantitative data from a representative synthesis protocol for this compound, which involves a two-step process: the tosylation of diethylenetriamine followed by cyclization.
| Step | Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Solvent/Conditions | Yield | Purity | Melting Point (°C) |
| 1. Tosylation | Diethylenetriamine | 103.17 | 1.16 | 1 | 120.0 g | Water (4.4 L), Potassium Carbonate (514.4 g) | 89% | - | 170-174 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 3.48 | 3 | 665.2 g | |||||
| 2. Cyclization | N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine | 557.7 | 0.88 | 1 | Product from Step 1 | Xylene (1.2 L), Water (300 mL), Sodium Hydroxide (95.6 g), Tetrabutylammonium hydroxide (26.6 mL, 1M) | 75% | High | 203-208 |
| Ethylene glycol ditosylate | 370.44 | - | - | 141.4 g |
Note: The data presented is compiled from various sources and represents a typical synthesis.[2][3] Yields and other parameters may vary depending on the specific reaction conditions and scale.
Experimental Protocols
This section details the two-step methodology for the synthesis of this compound.
Step 1: Synthesis of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (Ts₃-DET)
This procedure outlines the tosylation of diethylenetriamine.
Materials:
-
Diethylenetriamine (DET)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Deionized water
-
Acetone
Equipment:
-
5-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 514.4 g of anhydrous potassium carbonate in 4.4 L of deionized water.
-
Stir the mixture vigorously and add 120.0 g of diethylenetriamine all at once.
-
Add 665.2 g of solid p-toluenesulfonyl chloride in portions over a 20-minute period. A slight warming of the reaction mixture will be observed.
-
The reaction is exothermic, and the internal temperature may rise to around 55°C over 2.5 hours.
-
After the initial exotherm subsides, heat the reaction mixture to an internal temperature of 80-84°C for 1.5 hours using a heating mantle.
-
Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the consumption of TsCl.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the resulting white granular solid and wash it with water.
-
Dry the product under vacuum at 55°C to a constant weight. The expected yield is approximately 587.2 g (89%) of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (Ts₃-DET) with a melting point of 170-174°C.[2]
Step 2: Synthesis of this compound
This procedure describes the cyclization of Ts₃-DET to form the desired macrocycle.
Materials:
-
N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine (from Step 1)
-
Ethylene glycol ditosylate
-
Xylene
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium hydroxide (1M solution)
-
Deionized water
Equipment:
-
5-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Addition funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a 5-L three-necked round-bottomed flask, add the N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine produced in the previous step.
-
Add 1.2 L of xylene, 300 mL of deionized water, 95.6 g of sodium hydroxide, and 26.6 mL of a 1M solution of tetrabutylammonium hydroxide.
-
Heat the mixture to 90°C with vigorous stirring.
-
Over a period of 6 hours, add 141.4 g of ethylene glycol ditosylate in small portions every 10 minutes.
-
After the addition is complete, continue heating the reaction mixture at 90°C for an additional 4 hours.
-
Allow the reaction to cool to room temperature while stirring overnight (approximately 6 hours). A white precipitate will form.
-
Filter the precipitate and wash it with water.
-
Dry the product in a vacuum oven at 50°C for 12 hours to a constant weight. The expected yield is approximately 171.5 g (76%) of this compound as a white granular material with a melting point of 203-208°C.[2][3]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Synthesis of 1,4,7-Tritosyl-1,4,7-triazonane: A Detailed Protocol for Researchers
Application Note: The following protocol details the synthesis of 1,4,7-Tritosyl-1,4,7-triazonane, a key intermediate in the preparation of various triazacyclononane-based metal complexes and functionalized macrocycles. This compound serves as a crucial building block in coordination chemistry, catalyst development, and the synthesis of radiopharmaceuticals.[1][2] The tosyl groups act as protecting groups for the amine functionalities and activate the molecule for subsequent chemical modifications. The described method is a variation of the well-established Richman-Atkins cyclization, which allows for the efficient construction of the macrocyclic framework.[2][3]
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the intermediate N,N',N''-tris(p-toluenesulfonyl) diethylenetriamine and the subsequent cyclization to yield the final product, this compound.
Part 1: Synthesis of N,N',N''-tris(p-toluenesulfonyl) diethylenetriamine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluenesulfonyl chloride (500 g) and triethylamine (265 g) in 1000 mL of dichloromethane.
-
Cooling: Cool the solution to 10°C using an ice bath with continuous stirring.
-
Addition of Diethylenetriamine: Slowly add diethylenetriamine (108.2 g) dropwise from the dropping funnel to the cooled solution over a period of 1 hour. Maintain the reaction temperature below 25°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 25°C for 3 hours.[3]
-
Work-up:
-
Wash the reaction mixture three times with water.
-
Collect the organic layer and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Add 800 mL of methanol to the residue and reflux for 30 minutes.
-
Cool the mixture to induce precipitation.
-
Filter the white solid, wash with cold methanol, and dry under vacuum to yield N,N',N''-tris(p-toluenesulfonyl) diethylenetriamine. The expected yield is approximately 80-81%, with a melting point of 174-175°C.[3]
-
Part 2: Synthesis of this compound
-
Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous potassium carbonate (121.1 g) to 300 mL of deionized water.
-
Addition of Intermediate: Add the previously synthesized N,N',N''-tris(p-toluenesulfonyl) diethylenetriamine (assuming a starting amount of diethylenetriamine of 27.4 g for this scale) to the stirred solution.
-
Heating: Heat the mixture to 90°C and maintain for 1 hour.
-
Addition of Reagents:
-
Remove the heating source.
-
Sequentially add 1.2 L of xylene, 95.6 g of sodium hydroxide, 26.6 mL of a 1M solution of tetrabutylammonium hydroxide in water, and 40 mL of ethylene dibromide.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to 90°C for 4 hours.
-
Add an additional 40 mL of ethylene dibromide.
-
Continue heating for another 4 hours (total of 8 hours).
-
Add a final 40 mL of ethylene dibromide and heat for an additional 18 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the solid with water.
-
Dry the product under vacuum to yield this compound as a white granular material. The expected yield is approximately 75%, with a melting point of 203-208°C.
-
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (relative to Diethylenetriamine) | Example Quantity |
| Diethylenetriamine | C₄H₁₃N₃ | 103.17 | 1 | 108.2 g |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 3 | 500 g |
| Triethylamine | C₆H₁₅N | 101.19 | 2.5 | 265 g |
| N,N',N''-tris(p-toluenesulfonyl) diethylenetriamine | C₂₅H₃₁N₃O₆S₃ | 569.73 | - | ~400 g (Yield) |
| Ethylene Dibromide | C₂H₄Br₂ | 187.86 | ~5.25 (total) | 120 mL (total) |
| This compound | C₂₇H₃₃N₃O₆S₃ | 591.77 | - | ~119 g (Yield) |
Experimental Workflow
Caption: Workflow for the two-part synthesis of this compound.
References
Application Notes and Protocols: Deprotection of 1,4,7-Tritosyl-1,4,7-triazonane to TACN
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of 1,4,7-tritosyl-1,4,7-triazonane (Ts₃-TACN) to yield the versatile macrocyclic ligand, 1,4,7-triazacyclononane (TACN). The protocols outlined below cover common deprotection strategies, including acid hydrolysis and reductive cleavage.
Introduction
1,4,7-Triazacyclononane (TACN) is a highly valuable ligand in coordination chemistry and has found extensive applications in catalysis, medical imaging, and as a chelating agent in drug development. The synthesis of TACN often proceeds through the protection of the amine functionalities of a precursor, followed by cyclization and subsequent deprotection. The tosyl group is a common protecting group in this synthetic route, yielding the stable intermediate this compound. The efficient removal of these tosyl groups is a critical final step in the synthesis of TACN. These notes provide detailed procedures for the most common and effective deprotection methods.
Deprotection Methodologies
The deprotection of Ts₃-TACN can be broadly categorized into two main approaches: acid hydrolysis and reductive cleavage. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yields, and compatibility with other functional groups.
Data Presentation: Comparison of Deprotection Methods
| Deprotection Method | Reagents | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Notes |
| Acid Hydrolysis | Concentrated Sulfuric Acid | 140 | 5 - 6 | Not explicitly stated for TACN, but 23% for a similar Ts-protected macrocycle[1] | Harsh conditions, may not be suitable for sensitive substrates. |
| Acid Hydrolysis | Hydrobromic Acid in Acetic Acid | Reflux | Variable (often for partial deprotection) | Not specified for complete deprotection | Primarily used for partial deprotection to mono- or ditosylated products[2]. |
| Reductive Cleavage | Magnesium in Methanol | Reflux | Not specified for Ts₃-TACN | Not specified for Ts₃-TACN | A milder alternative to strong acids. |
Experimental Protocols
Protocol 1: Deprotection using Concentrated Sulfuric Acid
This method employs harsh acidic conditions to hydrolytically cleave the tosyl groups.
Materials:
-
This compound (Ts₃-TACN)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
50% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add concentrated sulfuric acid.
-
Slowly and portion-wise, add this compound to the stirred sulfuric acid. The reaction is exothermic.
-
Heat the reaction mixture to 140°C and maintain this temperature with vigorous stirring for 5-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully quench the reaction by adding the acidic mixture to a vigorously stirred, pre-cooled solution of 50% sodium hydroxide. Caution: This is a highly exothermic neutralization reaction. Ensure efficient cooling and slow addition. The final pH should be strongly basic (pH > 12).
-
The free TACN can be extracted from the aqueous slurry with a suitable organic solvent such as dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,4,7-triazacyclononane.
-
Further purification can be achieved by distillation or crystallization if necessary.
Protocol 2: Deprotection using Hydrobromic Acid in Acetic Acid
This method is often cited for partial deprotection but can be driven towards complete deprotection with extended reaction times.
Materials:
-
This compound (Ts₃-TACN)
-
Hydrobromic acid in acetic acid (e.g., 33% HBr in CH₃COOH)
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing this compound, add a solution of hydrobromic acid in acetic acid.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Continue refluxing until the starting material is consumed. Note that extended reaction times are necessary for complete deprotection.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude TACN by appropriate methods such as column chromatography or distillation.
Mandatory Visualizations
Deprotection Workflow
Caption: General workflow for the deprotection of Ts₃-TACN to TACN.
Chemical Transformation
Caption: Chemical transformation from Ts₃-TACN to TACN.
References
Application Notes and Protocols for the Richman-Atkins Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Richman-Atkins reaction is a powerful and widely utilized synthetic methodology for the preparation of macrocyclic polyamines. These structures are of significant interest in supramolecular chemistry and are crucial building blocks for various applications, including the development of therapeutic agents. This document provides a detailed experimental protocol for the Richman-Atkins reaction, quantitative data for the synthesis of representative macrocycles, and an overview of its application in drug development, focusing on the antagonism of the CXCR4 receptor.
Principle of the Reaction
The Richman-Atkins reaction involves the cyclization of a bis-sulfonamide with a suitable di-electrophile, typically a di-tosylate or a dihalide. The sulfonamide groups serve a dual purpose: they activate the N-H protons for deprotonation, facilitating the nucleophilic attack, and they protect the secondary amine functionalities during the reaction. A key advantage of this method is that it often does not require high-dilution conditions, which are typically necessary for macrocyclization to disfavor intermolecular polymerization. The final step involves the deprotection of the sulfonamide groups to yield the free macrocyclic polyamine.
Experimental Protocols
This section outlines a general procedure for the synthesis of macrocyclic polyamines using the Richman-Atkins reaction, followed by a specific protocol for the synthesis of 1,4,7,10-tetraazacyclododecane (cyclen), a foundational macrocycle in medicinal chemistry.
General Protocol for Richman-Atkins Cyclization
-
Sulfonamide Salt Formation (In Situ):
-
To a solution of the linear polyamine tosylamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-5 equivalents).
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours to facilitate the in situ formation of the bis-sulfonamide salt.
-
-
Cyclization:
-
To the suspension from the previous step, add a solution of the di-tosylate or dihalide (1 equivalent) in anhydrous DMF dropwise over several hours. The slow addition helps to favor intramolecular cyclization.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification of the Protected Macrocycle:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (CH₂Cl₂) and water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2-3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-tosylated macrocycle.
-
-
Deprotection of the Macrocycle:
-
The removal of the tosyl protecting groups typically requires harsh conditions. A common method involves heating the N-tosylated macrocycle in concentrated sulfuric acid (97%) at 100 °C for 48-72 hours.
-
Alternatively, for more sensitive substrates, other deprotection methods can be employed, such as using HBr in acetic acid with phenol or reductive cleavage with sodium in liquid ammonia.
-
For modified sulfonamides like β-trimethylsilylethanesulfonamides (SES), deprotection can be achieved under milder conditions using cesium fluoride (CsF) in DMF at 95 °C for 24 hours.[1][2]
-
-
Isolation of the Free Macrocycle:
-
After deprotection, carefully neutralize the acidic solution with a base (e.g., NaOH) at low temperature.
-
Extract the aqueous solution with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Dry the combined organic extracts, filter, and remove the solvent to yield the crude macrocyclic polyamine.
-
The product can be further purified by crystallization or by conversion to its hydrochloride salt.
-
Specific Protocol: Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen)
The synthesis of cyclen is a classic example of the Richman-Atkins reaction and is a multi-step process. A common route involves the reaction of tritosyldiethylenetriamine with N-tosyldiethanolamine ditosylate. The overall yield for the synthesis of cyclen via the Richman-Atkins method has been reported to be over 60%.[3]
Quantitative Data
The yields of the Richman-Atkins reaction can vary depending on the substrates, ring size of the target macrocycle, and reaction conditions. The following table summarizes representative yields for the synthesis of some common macrocyclic polyamines.
| Macrocycle Product | Linear Polyamine Precursor | Di-electrophile Precursor | Base | Solvent | Reaction Time | Yield of Protected Macrocycle | Reference |
| 1,4,7-Tritosyl-1,4,7-triazacyclononane | N,N',N''-Tritosyldiethylenetriamine | Ethylene glycol ditosylate | NaH | DMF | - | ~75% | [4] |
| 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane (Tetratosylcyclam) | N,N',N''-Tritosyltriethylenetetramine | 1,3-Propanediol ditosylate | Cs₂CO₃ | DMF | 48 h | >60% | [3] |
| N,N',N''-Tris(SES)-1,5,9-triazacyclododecane | N,N',N''-Tris(SES)-diethylenetriamine | 1,3-Propanediol ditosylate | Cs₂CO₃ | DMF | 48 h | 84% | [2] |
| N,N',N''-Tris(SES)-2,6,10-triaza--INVALID-LINK--5anthracenecyclophane | N,N',N''-Tris(SES)-diethylenetriamine | 9,10-Di(bromomethyl)anthracene | Cs₂CO₃ | DMF | - | 83% | [2] |
Note: SES = β-trimethylsilylethanesulfonyl. Yields are for the cyclization step to form the protected macrocycle.
Application in Drug Development: CXCR4 Antagonism
Macrocyclic polyamines synthesized via the Richman-Atkins reaction are pivotal in the development of therapeutics that target chemokine receptors. A prominent example is Plerixafor (AMD3100) , a derivative of cyclam, which is a potent and selective antagonist of the CXCR4 receptor.[6]
The CXCL12/CXCR4 signaling axis plays a crucial role in various physiological and pathological processes, including stem cell homing, immune responses, and cancer metastasis.[6][7] Dysregulation of this pathway is implicated in several diseases, including HIV entry into host cells and the progression of various cancers.[6][7]
Plerixafor functions by binding to the CXCR4 receptor, thereby blocking its interaction with its natural ligand, CXCL12 (also known as SDF-1). This inhibition disrupts the downstream signaling cascades that promote cell migration and survival.[6][8]
Visualizations
Experimental Workflow for Richman-Atkins Reaction
Caption: A flowchart illustrating the key stages of the Richman-Atkins reaction.
CXCL12/CXCR4 Signaling Pathway and its Inhibition by Plerixafor
Caption: The CXCL12/CXCR4 signaling pathway and its antagonism by Plerixafor.
References
- 1. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-triazacyclononane (tacn) and 1,4,7-triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: 1,4,7-Tritosyl-1,4,7-triazonane in Radiopharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4,7-Tritosyl-1,4,7-triazonane as a pivotal precursor in the synthesis of radiopharmaceuticals. Detailed protocols for the deprotection of the tosyl groups, functionalization of the resulting 1,4,7-triazacyclononane (TACN) macrocycle, and subsequent radiolabeling with various medically relevant radionuclides are presented.
Introduction
This compound is a protected form of 1,4,7-triazacyclononane (TACN), a macrocyclic ligand that has garnered significant interest in the field of nuclear medicine.[1][2] The tosyl groups serve as robust protecting groups for the secondary amines of the TACN ring, allowing for controlled synthesis and functionalization.[1] The TACN scaffold is a versatile chelating agent that can be derivatized with various pendant arms to create bifunctional chelators (BFCs). These BFCs are capable of securely coordinating a variety of radiometals while also being conjugated to biologically active molecules such as peptides or antibodies for targeted delivery.[3][4] The resulting radiopharmaceuticals are employed in diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as in targeted radionuclide therapy.[5][6]
Core Applications
The primary application of this compound in radiopharmaceutical synthesis is as a starting material for the production of TACN-based chelators. The workflow typically involves:
-
Deprotection: Removal of the three tosyl groups to yield the free TACN macrocycle.
-
Functionalization: Alkylation of the secondary amines of the TACN ring with functional pendant arms to create a bifunctional chelator. A prominent example is the synthesis of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).
-
Bioconjugation: Covalent attachment of the bifunctional chelator to a targeting biomolecule.
-
Radiolabeling: Coordination of a radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu, ⁹⁹ᵐTc, ¹⁸⁶Re) by the chelator-biomolecule conjugate.
Experimental Protocols
Protocol 1: Deprotection of this compound to Yield 1,4,7-Triazacyclononane (TACN)
This protocol describes the removal of the tosyl protecting groups using a strong acid.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
50% Sodium hydroxide (NaOH) solution
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Extraction funnel
-
Organic solvent (e.g., chloroform or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a magnetically stirred 250-mL flask, add 53 mL of concentrated sulfuric acid and 9.5 mL of deionized water.
-
Carefully add this compound to the acid mixture.
-
Heat the reaction mixture in a 140°C oil bath with vigorous stirring. The material should dissolve within 15-30 minutes.
-
Continue heating for a total of 6 hours.[7]
-
In a separate 2-L flask equipped with an overhead stirrer and cooled in an ice bath, prepare a solution of 154 g of 50% NaOH in 62.5 mL of water.
-
After the 6-hour reaction time, carefully and slowly add the hot sulfuric acid mixture to the vigorously stirred, cold NaOH solution over a 15-minute period to neutralize the acid.
-
The free TACN can then be extracted from the aqueous solution using an organic solvent such as chloroform or dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the TACN product.
Logical Workflow for TACN Synthesis
Caption: Workflow for the deprotection of this compound to TACN.
Protocol 2: Synthesis of a NOTA-type Chelator from TACN
This protocol outlines the alkylation of TACN with bromoacetic acid to synthesize 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).
Materials:
-
1,4,7-Triazacyclononane (TACN)
-
Bromoacetic acid
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolve TACN in deionized water in a round bottom flask.
-
In a separate beaker, dissolve bromoacetic acid and potassium hydroxide in deionized water.
-
Slowly add the bromoacetic acid/KOH solution to the TACN solution while stirring and maintaining the pH of the reaction mixture between 10 and 11 by the controlled addition of a KOH solution.
-
Continue the reaction at room temperature overnight.
-
After the reaction is complete, carefully acidify the solution to pH 2-3 with hydrochloric acid.
-
The NOTA product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Synthesis Pathway for a NOTA Chelator
Caption: General synthesis pathway for a NOTA-type chelator from TACN.
Protocol 3: Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68 (⁶⁸Ga)
This protocol describes a general method for the radiolabeling of a NOTA-conjugated biomolecule with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NOTA-conjugated peptide
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free water
-
0.1 M HCl
-
Sterile reaction vial
-
Dose calibrator
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. Measure the activity of the ⁶⁸GaCl₃ eluate using a dose calibrator.
-
Preparation of Reaction Mixture: In a sterile reaction vial, dissolve the NOTA-conjugated peptide (typically 5-20 nmol) in sterile water or buffer. Add the required volume of sodium acetate buffer to adjust the final reaction pH to between 4.0 and 5.0.[2]
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate (e.g., 100-500 MBq) to the reaction vial containing the peptide and buffer.[2]
-
Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C) for 5-15 minutes. The optimal temperature and time will depend on the specific NOTA-conjugate.
-
Quality Control: Determine the radiochemical purity of the [⁶⁸Ga]Ga-NOTA-peptide using radio-TLC or radio-HPLC. A typical radio-TLC system uses a stationary phase like silica gel and a mobile phase such as a mixture of methanol and ammonium acetate.
Experimental Workflow for ⁶⁸Ga-Labeling
Caption: General workflow for the radiolabeling of a NOTA-peptide with ⁶⁸Ga.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and radiolabeling of TACN-based radiopharmaceuticals.
Table 1: Deprotection and Functionalization Yields
| Step | Product | Typical Yield (%) | Reference |
| Deprotection | 1,4,7-Triazacyclononane (TACN) | >70% | [8] |
| Functionalization | NOTA | >80% | [9] |
Table 2: Radiolabeling of TACN-Based Chelators with Various Radionuclides
| Radionuclide | Chelator Type | Precursor | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Reference |
| ⁶⁸Ga | NOTA-peptide | ⁶⁸GaCl₃ | 4.0 - 5.0 | Room Temp - 95 | 5 - 15 | >95% | [2][10] |
| ⁶⁴Cu | TACN-derivative | ⁶⁴CuCl₂ | 5.5 | Room Temp | 60 | ~100% | [11] |
| ⁹⁹ᵐTc | Functionalized TACN | [⁹⁹ᵐTc][Tc(CO)₃(OH₂)₃]⁺ | 5.0 - 7.0 | 95 | 30 | High | [6][12] |
| ¹⁸⁶Re | Functionalized TACN | [¹⁸⁶Re][Re(CO)₃(OH₂)₃]⁺ | 5.0 | 95 | 30 | High | [6] |
Conclusion
This compound is an indispensable starting material for the synthesis of a wide range of TACN-based chelators used in the development of radiopharmaceuticals. The protocols provided herein offer a foundation for researchers to produce these valuable compounds. The versatility of the TACN scaffold allows for the stable chelation of numerous radionuclides, making it a cornerstone in the advancement of targeted molecular imaging and therapy. The high radiochemical yields and stability of the resulting radiometal complexes underscore the importance of this synthetic pathway in nuclear medicine.[3][5]
References
- 1. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 8. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 9. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 11. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [mospace.umsystem.edu]
Application Notes and Protocols: Synthesis of Catalysts Using 1,4,7-Tritosyl-1,4,7-triazonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Tritosyl-1,4,7-triazonane (Ts-TACN) is a key intermediate in the synthesis of a versatile class of catalysts based on the 1,4,7-triazacyclononane (TACN) macrocycle. The tosyl groups serve as robust protecting groups for the secondary amines of the TACN ring, allowing for controlled synthesis and functionalization. Deprotection of Ts-TACN affords the TACN ligand, which readily forms stable and catalytically active complexes with a wide range of transition metals. These metal-TACN complexes have demonstrated significant catalytic activity in various organic transformations, including oxidations, hydrolytic cleavage of phosphodiester bonds, and other reactions relevant to drug development and fine chemical synthesis. This document provides detailed protocols for the synthesis of Ts-TACN, its deprotection to TACN, and the subsequent formation of catalytically active manganese and copper complexes, along with their applications.
Synthesis of this compound (Ts-TACN)
The synthesis of Ts-TACN is typically achieved via the Richman-Atkins procedure, which involves the cyclization of a tosylated acyclic amine precursor.
Experimental Protocol: Richman-Atkins Synthesis of Ts-TACN[1][2]
This protocol involves a one-pot reaction starting from diethylenetriamine.
Materials:
-
Diethylenetriamine
-
Tosyl chloride (TsCl)
-
Potassium carbonate (anhydrous)
-
Xylene
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium hydroxide (1M aqueous solution)
-
Ethylene dibromide
-
Milli-Q water
Procedure:
-
To a 5-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous potassium carbonate (121.1 g, 0.88 mol) and 300 mL of milli-Q water.
-
Stir the mixture vigorously and add diethylenetriamine (27.4 g, 0.27 mol) all at once.
-
Add solid tosyl chloride (156.9 g, 0.82 mol, 3.1 eq) to the mixture and heat at 90°C for 1 hour.
-
Remove the heat source and add 1.2 L of xylene, sodium hydroxide (95.6 g, 2.39 mol, 9 eq), 1M tetrabutylammonium hydroxide (26.6 mL, 0.1 eq), and ethylene dibromide (40 mL, 0.46 mol, 1.75 eq) sequentially.
-
Heat the reaction mixture at 90°C for 4 hours.
-
Add another 40 mL of ethylene dibromide and continue heating. After a total of 8 hours of heating, add a final 40 mL portion of ethylene dibromide.
-
Continue heating for a total of 12 hours.
-
Cool the reaction mixture to room temperature. The product, Ts-TACN, will precipitate as a white solid.
-
Collect the solid by filtration, wash with water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound.
Characterization:
Deprotection of this compound to 1,4,7-Triazacyclononane (TACN)
The removal of the tosyl protecting groups is a critical step to liberate the TACN ligand for metal complexation. This is typically achieved by acid hydrolysis.
Experimental Protocol: Sulfuric Acid-Mediated Detosylation[1]
Materials:
-
This compound (Ts-TACN)
-
Concentrated sulfuric acid (98%)
-
Milli-Q water
-
Sodium hydroxide (50% aqueous solution)
Procedure:
-
In a 500 mL flask equipped with a magnetic stirrer, add concentrated sulfuric acid (106 mL) and milli-Q water (19 mL).
-
Carefully add Ts-TACN (100 g, 0.17 mol) to the acid mixture in portions.
-
Heat the reaction mixture in an oil bath at 140°C with vigorous stirring. The solid will dissolve after approximately 15 minutes.
-
Continue heating for a total of 6 hours.
-
In a separate 5-L flask equipped with an overhead stirrer and a condenser, prepare a solution of 50% sodium hydroxide (308 g) in water (125 mL) and cool to 0°C.
-
Slowly and carefully add the hot acid reaction mixture to the cold sodium hydroxide solution via an addition funnel over a period of 45 minutes, maintaining the temperature of the neutralization mixture below 20°C. The final pH should be approximately 7.
-
The resulting solution contains the tri-sulfate salt of 1,4,7-triazacyclononane and can be used directly for some applications or further processed to isolate the free TACN ligand.
Note: For the synthesis of N-alkylated TACN derivatives, such as 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3-TACN), formaldehyde and formic acid can be added to the neutralized mixture before workup.[1]
Synthesis of Metal-TACN Catalysts
The deprotected TACN ligand can be readily complexed with various metal salts to form the active catalysts.
Synthesis of a Manganese-TACN Oxidation Catalyst
Manganese-TACN complexes are potent catalysts for oxidation reactions, including the epoxidation of olefins and as bleaching agents.[3][4]
Experimental Protocol: Synthesis of a Dinuclear Mn(III)-TACN Complex[6]
This protocol describes the synthesis of --INVALID-LINK--₂.
Materials:
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)
-
1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃-TACN)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium acetate (NaOAc)
-
Potassium hexafluorophosphate (KPF₆)
-
Acetonitrile
Procedure:
-
To a stirred mixture of NaHCO₃ (420 mg, 5 mmol), NaOAc (410 mg, 5 mmol), and KPF₆ (460 mg, 2.5 mmol) in 25 mL of acetonitrile under an argon atmosphere, add Mn(OAc)₃·2H₂O (536 mg, 2 mmol).
-
Add a solution of Me₃-TACN (2 mmol in acetonitrile, e.g., 4 mL of a 0.5 mmol/mL solution).
-
Stir the mixture at 60°C for 1 hour.
-
Cool the mixture to 25°C and filter.
-
Evaporate the filtrate to approximately 4 mL.
-
Add 50 mL of water to the concentrate to induce crystallization.
-
Collect the purple powder by filtration and dry to obtain the product.
Synthesis of a Copper-TACN Hydrolysis Catalyst
Copper-TACN complexes are effective catalysts for the hydrolytic cleavage of phosphate diester bonds, making them valuable as artificial nucleases for applications in molecular biology and drug development.[5][6]
Experimental Protocol: Synthesis of [Cu(TACN)Cl₂]
Materials:
-
1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Dissolve TACN·3HCl in water.
-
Add a stoichiometric amount of CuCl₂·2H₂O to the solution.
-
Slowly add 3 equivalents of a standard NaOH solution to neutralize the hydrochloride and facilitate complex formation.
-
The complex [Cu(TACN)Cl₂] will form in solution and can be used directly for catalytic studies or isolated by crystallization.
Application Notes
Manganese-TACN Catalyzed Epoxidation of Olefins
Manganese complexes of TACN and its derivatives are highly effective catalysts for the epoxidation of a variety of alkenes using hydrogen peroxide as an environmentally benign oxidant.[3][4]
General Reaction Conditions:
-
Substrate: Alkenes (e.g., styrene, cyclohexene)
-
Catalyst: Mn-TACN complex (0.1-1 mol%)
-
Oxidant: Hydrogen peroxide (H₂O₂)
-
Solvent: Acetonitrile, Methanol, or a buffered aqueous solution
-
Co-catalyst/Additive: A carboxylic acid (e.g., acetic acid) or bicarbonate buffer is often required to promote the formation of the active catalytic species.[3]
-
Temperature: -40°C to room temperature
Table 1: Representative Data for Mn-Catalyzed Epoxidation of Chalcone [3]
| Catalyst | Oxidant | Additive | Conversion (%) | ee (%) |
| 1 | Sodium Percarbonate | Acetic Acid | >99 | 82 |
Catalyst 1 is a manganese complex with a bis-amino-bis-pyridine ligand.
Copper-TACN Catalyzed Hydrolysis of Phosphate Diesters
Cu(II)-TACN complexes act as artificial ribonucleases, catalyzing the hydrolysis of the phosphodiester backbone of RNA and DNA.[6] This has potential applications in therapeutics and molecular biology tools.
Model Reaction: Hydrolysis of Bis(p-nitrophenyl) Phosphate (BNPP) The catalytic activity is often evaluated using the model substrate bis(p-nitrophenyl) phosphate (BNPP), where the progress of the reaction can be monitored spectrophotometrically by the release of p-nitrophenolate.
General Reaction Conditions:
-
Substrate: Bis(p-nitrophenyl) phosphate (BNPP)
-
Catalyst: Cu(II)-TACN complex (e.g., 5 mM)
-
Buffer: Typically a buffered solution at a specific pH (e.g., pH 7.5)
-
Temperature: 37°C
-
Monitoring: UV-Vis spectrophotometry at ~400 nm
Table 2: Observed Rate Constants for BNPP Hydrolysis by a Cu(II)-TACN Derivative [5]
| Catalyst | Concentration (mM) | pH | Temperature (°C) | k_obs (s⁻¹) |
| Cu(II)-L14b | 0.01 | 7.5 | 37 | - |
Data for k_obs was presented graphically in the source.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and application of TACN-based catalysts.
Catalytic Cycle for Mn-Catalyzed Epoxidation
Caption: Proposed catalytic cycle for Mn-TACN mediated epoxidation.
Mechanism of Phosphate Ester Hydrolysis by Cu-TACN
Caption: General mechanism for Cu-TACN catalyzed phosphate ester hydrolysis.
References
- 1. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 2. 1H-1,4,7-Triazonine, octahydro-1,4,7-tris((4-methylphenyl)sulfonyl)- | C27H33N3O6S3 | CID 564157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes | MDPI [mdpi.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metal Complexation with 1,4,7-Tritosyl-1,4,7-triazonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, functionalization, and metal complexation of 1,4,7-triazonane derivatives, with a focus on their application in coordination chemistry and radiopharmaceuticals. Detailed protocols for key experimental procedures are included, along with quantitative data on the stability of resulting metal complexes.
Introduction
1,4,7-Triazacyclononane (TACN) and its derivatives are highly effective macrocyclic chelators for a wide range of metal ions. The parent compound, 1,4,7-Tritosyl-1,4,7-triazonane, serves as a crucial intermediate in the synthesis of these versatile ligands.[1][2] The tosyl groups act as protecting groups on the nitrogen atoms, allowing for controlled synthesis and subsequent functionalization.[3] The resulting TACN-based ligands form exceptionally stable and kinetically inert complexes with various metals, making them ideal candidates for applications in medical imaging (e.g., PET, SPECT), targeted radionuclide therapy, and as biomimetic models for metalloenzymes.[3][4][5]
The versatility of the TACN scaffold allows for the attachment of various pendant arms to the nitrogen atoms, which can be tailored to modulate the properties of the resulting metal complexes, such as their stability, solubility, and ability to be conjugated to biomolecules.[2][3]
Synthesis of 1,4,7-Triazonane Derivatives
The synthesis of functionalized 1,4,7-triazonane ligands typically involves a three-step process:
-
Synthesis of the protected macrocycle, this compound.
-
Deprotection (detosylation) to yield the free 1,4,7-triazacyclononane.
-
N-functionalization to introduce desired pendant arms.
Experimental Protocols
Protocol 1: Synthesis of this compound (Richman-Atkins Cyclization)
This protocol describes a modified Richman-Atkins procedure for the synthesis of the tosyl-protected TACN macrocycle.
Materials:
-
Diethylenetriamine
-
p-Toluenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Ethylene glycol ditosylate
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
Procedure:
-
Tosylation of Diethylenetriamine: In a reaction vessel, dissolve diethylenetriamine in an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Collect the resulting white precipitate of N,N',N''-tritosyldiethylenetriamine by filtration, wash with water, and dry under vacuum.
-
Cyclization: In a large, dry reaction flask equipped with a mechanical stirrer and a dropping funnel, add anhydrous potassium carbonate to anhydrous DMF.
-
Heat the suspension to 110-120 °C with vigorous stirring.
-
Separately, dissolve the N,N',N''-tritosyldiethylenetriamine and ethylene glycol ditosylate in anhydrous DMF.
-
Add the solution of the tosylated amine and ditosylate dropwise to the heated K₂CO₃/DMF suspension over a period of 8-10 hours.
-
After the addition is complete, maintain the reaction at 110-120 °C for an additional 12-16 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., chloroform/methanol) to yield pure this compound as a white solid.
Protocol 2: Detosylation of this compound
This protocol describes the removal of the tosyl protecting groups to yield the free TACN amine.
Materials:
-
This compound
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Glacial acetic acid
-
Diethyl ether
-
Sodium hydroxide (NaOH), pellets
Procedure:
-
In a round-bottom flask, suspend this compound in a 3:2 mixture of glacial acetic acid and 48% hydrobromic acid.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. The solid should gradually dissolve.
-
Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice-cold diethyl ether with stirring.
-
A white precipitate of the trihydrobromide salt of 1,4,7-triazacyclononane will form.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
To obtain the free amine, dissolve the salt in a minimum amount of water and add solid NaOH pellets until the pH is >12.
-
Extract the aqueous solution with chloroform or dichloromethane (multiple times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1,4,7-triazacyclononane as a white, crystalline solid.
Protocol 3: N-functionalization of 1,4,7-Triazacyclononane (General Procedure)
This protocol provides a general method for attaching pendant arms to the TACN macrocycle. The example provided is for the synthesis of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).
Materials:
-
1,4,7-Triazacyclononane
-
Bromoacetic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or water as solvent
Procedure:
-
Dissolve 1,4,7-triazacyclononane in the chosen solvent (e.g., water).
-
Add a slight excess of the alkylating agent (e.g., 3.3 equivalents of bromoacetic acid) and a suitable base (e.g., potassium carbonate) to maintain a basic pH.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours.[6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, NMR).
-
Upon completion, adjust the pH of the solution to acidic (pH ~2) with HCl to protonate the unreacted amines and facilitate purification.
-
The product can be purified by ion-exchange chromatography or by recrystallization.
Metal Complexation
The functionalized TACN ligands are excellent chelators for a variety of metal ions. The complexation reaction is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Experimental Protocols
Protocol 4: General Procedure for Metal Complexation (Non-radioactive Metals)
This protocol describes a general method for the synthesis of metal complexes with TACN derivatives.
Materials:
-
Functionalized TACN ligand (e.g., NOTA)
-
Metal salt (e.g., Cu(NO₃)₂, GaCl₃, ZnCl₂)
-
Solvent (e.g., water, methanol, ethanol)
-
Buffer solution (e.g., acetate, MES) to control pH
Procedure:
-
Dissolve the TACN ligand in the chosen solvent.
-
Adjust the pH of the ligand solution to a suitable value for complexation (typically between 4 and 7) using a buffer or a dilute acid/base.
-
In a separate vial, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with stirring. A 1:1 molar ratio of metal to ligand is typically used.
-
Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours.
-
Monitor the formation of the complex by techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
-
The resulting metal complex can be purified by recrystallization, precipitation, or preparative HPLC.
Protocol 5: Radiolabeling with [¹⁸⁶Re(CO)₃]⁺ and [⁹⁹mTc(CO)₃]⁺ Cores
This protocol is adapted for the radiolabeling of TACN derivatives for radiopharmaceutical applications.[2][6][7]
Materials:
-
TACN-based chelator
-
[¹⁸⁶Re][Re(CO)₃(OH₂)₃]⁺ or [⁹⁹mTc][Tc(CO)₃(OH₂)₃]⁺ precursor solution
-
Buffer solution (e.g., MES, PBS)
-
Heating block or thermomixer
-
HPLC system for purification and analysis
Procedure:
-
The [M(CO)₃(OH₂)₃]⁺ (M = ¹⁸⁶Re or ⁹⁹mTc) precursor is synthesized according to established literature procedures.[2]
-
In a reaction vial, combine the TACN-based chelator (e.g., 0.15 µmol in a small volume of solvent) with the radiometal precursor solution (e.g., 250 µL, pH 5-7).[2]
-
Dilute the reaction mixture to a final volume of approximately 500 µL with a suitable buffer (e.g., 0.2 M MES, pH 5).[2]
-
Heat the reaction mixture at 95 °C for 30-60 minutes in a thermomixer.[2]
-
Monitor the radiolabeling efficiency by radio-HPLC.
-
Purify the radiolabeled complex using semi-preparative HPLC.
Quantitative Data: Stability of Metal Complexes
The thermodynamic stability of metal complexes is a critical parameter, especially for in vivo applications. The stability constant (log K) quantifies the strength of the metal-ligand interaction.
Table 1: Stability Constants (log KML) of Metal Complexes with NOTA and its Monoamide Derivatives at 25 °C. [8]
| Metal Ion | H₃nota | H₂L¹ (N-ethyl monoamide) | H₂L² (N,N-diethyl monoamide) |
| Sc(III) | 19.50 | 16.63 | 18.73 |
| Ga(III) | 29.60 | - | - |
| Cu(II) | 23.33 | 21.37 | 22.72 |
| Zn(II) | 22.32 | 18.89 | 19.30 |
| Cd(II) | 17.87 | - | - |
Table 2: Stability Constants (log KGaL) of Ga(III) Complexes with TACN-based Ligands at 25 °C. [4]
| Ligand | Donor Atoms | log KGaL |
| NOTA | N₃O₃ | 29.6 |
| TRAP-OH | N₃O₃ | 23.3 |
| TRAP-H | N₃O₃ | 21.9 |
TRAP-OH: 1,4,7-triazacyclononane with methyl(hydroxymethyl)phosphinic acid pendant arms. TRAP-H: 1,4,7-triazacyclononane with methylphosphinic acid pendant arms.
These tables highlight the high stability of complexes formed with TACN derivatives, particularly with Ga(III), which is of significant interest for PET imaging.
Applications
The unique properties of metal complexes with 1,4,7-triazonane derivatives have led to their use in a variety of fields:
-
Radiopharmaceuticals: The ability to stably chelate radiometals such as ⁶⁸Ga, ⁶⁴Cu, ¹¹¹In, ¹⁷⁷Lu, ⁹⁰Y, ¹⁸⁶Re, and ⁹⁹mTc makes these ligands invaluable for the development of diagnostic and therapeutic agents for oncology and other diseases.[3][4][5][7]
-
Biomimicry: TACN-metal complexes serve as structural and functional models for the active sites of metalloenzymes, aiding in the understanding of biological processes.[4][5]
-
Catalysis: Chiral derivatives of TACN have shown promise in asymmetric catalysis, while other complexes are used in various catalytic processes.[2]
Conclusion
This compound is a key precursor for a wide array of functionalized macrocyclic ligands with significant potential in research and drug development. The high stability of their metal complexes, coupled with the synthetic versatility of the TACN framework, ensures their continued importance in the fields of coordination chemistry, nuclear medicine, and beyond. The protocols and data presented here provide a solid foundation for researchers to explore the rich chemistry of these fascinating molecules.
References
- 1. This compound | 52667-89-7 | Benchchem [benchchem.com]
- 2. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [186Re]Re- and [99mTc]Tc-Tricarbonyl Metal Complexes with 1,4,7-Triazacyclononane-Based Chelators Bearing Amide, Alcohol, or Ketone Pendent Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sc(III) Complexes of 1,4,7-Triazacyclononane-1,4,7-triacetic Acid and Its Monoamides - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 1,4,7-Tritosyl-1,4,7-triazonane by Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1,4,7-Tritosyl-1,4,7-triazonane using column chromatography. This critical purification step is essential for obtaining the high-purity material required for subsequent applications in coordination chemistry, radiopharmaceutical synthesis, and drug development.
Introduction
This compound is a key macrocyclic intermediate synthesized by the tosylation of 1,4,7-triazonane. The tosyl groups serve as protecting groups for the nitrogen atoms, influencing the molecule's reactivity and conformation.[1] The purification of the crude product is typically achieved through silica gel column chromatography. This method separates the desired tritosylated product from starting materials, partially tosylated byproducts, and other impurities.
Data Presentation
Effective purification by column chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For this compound, silica gel is the standard stationary phase, and a gradient elution with a dichloromethane/methanol solvent system is commonly employed.[1] While specific quantitative data for this exact purification is not extensively published, the following table outlines the key parameters and expected ranges based on general principles of chromatography for similar compounds.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-200 mesh) | Standard for purification of moderately polar organic compounds. |
| Mobile Phase | Dichloromethane/Methanol Gradient | The polarity of the eluent is gradually increased to first elute non-polar impurities and then the more polar product. |
| Optimal Rf on TLC | ~0.25 - 0.35 | An ideal Rf value on a TLC plate, developed with the initial elution solvent, ensures good separation on the column. |
| Gradient Profile | 0% to 5% Methanol in Dichloromethane | A shallow gradient is often effective. The exact gradient will depend on the specific impurity profile of the crude material. |
| Ratio of Silica to Crude Product | 20:1 to 50:1 (w/w) | A higher ratio is used for more difficult separations. |
| Sample Loading | Dry loading or concentrated solution | Dry loading onto a small amount of silica gel is often preferred for better resolution. |
| Expected Purity | >95% | Purity should be assessed by techniques such as HPLC and NMR.[1] |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (flash chromatography grade, e.g., 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (optional, for deactivating silica)
-
Glass chromatography column with stopcock
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Pre-Chromatography: TLC Analysis
-
Prepare a stock solution of the crude this compound in a small amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a solvent system of dichloromethane and a small percentage of methanol (e.g., 1-2%).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent system to achieve an Rf value of approximately 0.3 for the main product spot. This will be the starting eluent for the column.
Column Preparation (Wet Packing)
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC. The consistency should be pourable but not too dilute.
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to drain the excess solvent, being careful not to let the silica bed run dry.
-
Add a thin layer of sand on top of the packed silica to protect the surface.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.
Sample Loading and Elution
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the silica bed.
-
Open the stopcock and allow the sample to enter the silica bed.
-
Carefully add the initial eluent to the column and begin collecting fractions.
-
Gradually increase the polarity of the eluent by increasing the percentage of methanol in dichloromethane according to the predetermined gradient.
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Post-Chromatography Analysis
-
Determine the yield of the purified product.
-
Assess the purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the purification process.
Caption: Workflow for the purification of this compound.
Caption: Core principles governing chromatographic separation.
References
Application Notes and Protocols: 1,4,7-Tritosyl-1,4,7-triazonane as a Precursor for Bifunctional Chelators in Radiopharmaceutical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4,7-Tritosyl-1,4,7-triazonane is a key synthetic intermediate in the production of bifunctional chelators based on the 1,4,7-triazacyclononane (TACN) macrocycle. The tosyl groups serve as robust protecting groups for the secondary amines of the TACN ring, allowing for regioselective functionalization. Subsequent deprotection and derivatization enable the synthesis of versatile chelating agents such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which can be conjugated to biomolecules for targeted radiopharmaceutical applications in diagnostics, particularly Positron Emission Tomography (PET), and therapy. This document provides detailed protocols for the synthesis of a NOTA-based bifunctional chelator from this compound, its conjugation to a model peptide, and subsequent radiolabeling and evaluation.
Experimental Protocols
Protocol 1: Complete Deprotection of this compound
This protocol describes the complete removal of the tosyl protecting groups to yield the free 1,4,7-triazacyclononane (TACN) macrocycle.
Materials:
-
This compound
-
Concentrated sulfuric acid (95-98%)
-
Deionized water
-
50% Sodium hydroxide (NaOH) solution
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 53 mL of concentrated sulfuric acid and 9.5 mL of deionized water.
-
Carefully add 50 g of this compound to the acid mixture with stirring.
-
Heat the reaction mixture to 140°C using a heating mantle or oil bath and stir vigorously. The solid material should dissolve within approximately 15 minutes.
-
Continue heating at 140°C for a total of 6 hours.[1]
-
In a separate 2 L flask equipped with an overhead stirrer and cooled in an ice bath, prepare a solution of 154 g of 50% NaOH and 62.5 mL of water.
-
After 6 hours, cool the reaction mixture to room temperature and then slowly and carefully add it to the cold NaOH solution with vigorous stirring to neutralize the acid. Caution: This is a highly exothermic reaction.
-
Adjust the pH of the resulting slurry to 14 with additional 50% NaOH if necessary.
-
Add approximately 400 mL of hexane to the slurry and stir for 2 minutes.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with hexane (3 x 200 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield 1,4,7-triazacyclononane as a solid.
Protocol 2: Synthesis of 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA)
This protocol outlines the tri-alkylation of the TACN macrocycle with a protected form of bromoacetic acid, followed by deprotection to yield NOTA.
Materials:
-
1,4,7-Triazacyclononane (from Protocol 1)
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
Procedure:
Part A: Synthesis of tri-tert-butyl 1,4,7-triazacyclononane-1,4,7-triacetate
-
Dissolve 1.0 g of 1,4,7-triazacyclononane in 50 mL of anhydrous acetonitrile in a round-bottom flask.
-
Add 3.26 g of potassium carbonate to the solution.
-
Add three equivalents of tert-butyl bromoacetate to the reaction mixture.
-
Heat the mixture to reflux and stir for 48 hours.
-
After cooling to room temperature, filter the reaction mixture to remove potassium carbonate.
-
Remove the acetonitrile under reduced pressure to yield the crude tri-tert-butyl protected NOTA. Purify by flash chromatography.
Part B: Deprotection to yield NOTA
-
Dissolve 1.0 g of the tri-tert-butyl protected NOTA in a mixture of trifluoroacetic acid and dichloromethane at 0°C.
-
Stir the solution for 18 hours, allowing it to slowly warm to room temperature.[2]
-
Evaporate the solution under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Filter the solid, wash several times with diethyl ether, and dry under vacuum to obtain pure NOTA as an off-white solid. The yield is typically high (e.g., 88%).[2]
Protocol 3: Conjugation of a NOTA-based Bifunctional Chelator to a Peptide
This protocol describes the conjugation of a NOTA derivative, specifically 2-(p-isothiocyanatobenzyl)-NOTA (SCN-Bz-NOTA), to a model peptide containing a free amine group (e.g., on a lysine residue) using solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with a free N-terminal amine or lysine side-chain amine
-
2-(p-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (SCN-Bz-NOTA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vial, dissolve SCN-Bz-NOTA (1.5 equivalents relative to the peptide) and DIPEA (3 equivalents) in DMF.
-
Add the SCN-Bz-NOTA solution to the resin-bound peptide in the synthesis vessel.
-
Shake the mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, dichloromethane, and methanol.
-
Cleave the NOTA-peptide conjugate from the resin and deprotect the amino acid side chains using a standard cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the NOTA-peptide conjugate by preparative HPLC.
Protocol 4: Radiolabeling of NOTA-Peptide with Gallium-68
This protocol details the efficient radiolabeling of a NOTA-conjugated peptide with Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl (metal-free)
-
1 M Sodium acetate buffer (pH 4.5)
-
NOTA-peptide conjugate
-
Sterile, metal-free reaction vial
-
Heating block
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
-
Sterile filter (0.22 µm)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
In a sterile reaction vial, add 10 nmol of the NOTA-peptide conjugate dissolved in sterile water.
-
Add 250 µL of 1 M sodium acetate buffer (pH 4.5) to the peptide solution.[3]
-
Add approximately 120 MBq of the ⁶⁸Ga eluate to the buffered peptide solution.[3]
-
Heat the reaction mixture at 75°C for 10 minutes.[3] For some NOTA-peptides, labeling can be achieved at room temperature within 5 minutes.[4]
-
After the incubation, cool the reaction to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is typically desired for in vivo applications.
-
For purification, if necessary, activate a C18 Sep-Pak cartridge with ethanol and then wash with sterile water.
-
Load the reaction mixture onto the cartridge. Wash with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-NOTA-peptide with ethanol/water mixture.
-
The final product should be formulated in a physiologically compatible buffer and passed through a 0.22 µm sterile filter before injection.
Protocol 5: In Vitro and In Vivo Evaluation of ⁶⁸Ga-NOTA-Peptide
A. In Vitro Serum Stability
-
Incubate the purified ⁶⁸Ga-NOTA-peptide in human or mouse serum at 37°C.
-
At various time points (e.g., 30 min, 1h, 2h, 4h), take an aliquot of the serum.
-
Precipitate the proteins with an equal volume of acetonitrile.
-
Centrifuge the sample and analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.
B. Cell Binding Assay
-
Culture a cell line that overexpresses the target receptor for the peptide.
-
Incubate the cells with increasing concentrations of the ⁶⁸Ga-NOTA-peptide.
-
For blocking experiments, co-incubate with a large excess of the non-radiolabeled peptide.
-
After incubation, wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the cell-associated radioactivity using a gamma counter.
-
Determine the binding affinity (Kd) or IC₅₀ values.
C. In Vivo Biodistribution and PET Imaging
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a relevant cancer cell line.
-
Once tumors reach an appropriate size, inject a known amount of the ⁶⁸Ga-NOTA-peptide (e.g., 1.2-3.7 MBq) intravenously via the tail vein.
-
For blocking studies, co-inject a group of animals with an excess of the non-radiolabeled peptide.
-
At specific time points (e.g., 30 min, 1h, 2h post-injection), euthanize the animals.
-
Dissect, weigh, and measure the radioactivity in major organs and the tumor using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
For PET imaging, anesthetize the mice and perform scans at desired time points post-injection. Reconstruct the images to visualize the biodistribution of the radiotracer.
Data Presentation
Table 1: Synthesis and Radiolabeling of NOTA-Conjugates
| Parameter | Value | Reference |
| Synthesis | ||
| Deprotection Yield (Ts to TACN) | Variable, up to 60% | [5] |
| NOTA Synthesis Yield | 88% (deprotection step) | [2] |
| Radiolabeling with ⁶⁸Ga | ||
| Radiochemical Yield | >90-99% | [3][6] |
| Precursor Amount | 1-10 nmol | [7][8] |
| Reaction Temperature | Room Temperature to 90°C | [4] |
| Reaction Time | 5-10 minutes | [3][4] |
| Specific Activity | up to 5,000 GBq/µmol | [8] |
| Radiochemical Purity (post-purification) | >95-99% | [1][3][6] |
Table 2: In Vivo Biodistribution of ⁶⁸Ga-NOTA-Peptides in Tumor-Bearing Mice (%ID/g ± SD)
| Organ | ⁶⁸Ga-NOTA-RGD-BBN (60 min p.i.) | ⁶⁸Ga-NOTA-VEGF₁₂₁ (2h p.i.) | Reference |
| Blood | Low (fast clearance) | 0.28 ± 0.05 | [6][9] |
| Heart | 0.21 ± 0.03 | 0.21 ± 0.02 | [6][9] |
| Lungs | 0.45 ± 0.07 | 0.43 ± 0.06 | [6][9] |
| Liver | 0.65 ± 0.09 | 0.72 ± 0.11 | [6][9] |
| Spleen | 0.28 ± 0.04 | 0.29 ± 0.04 | [6][9] |
| Kidneys | 2.55 ± 0.38 | 15.2 ± 2.3 | [6][9] |
| Muscle | 0.25 ± 0.04 | 0.22 ± 0.03 | [6][9] |
| Tumor | 5.05 ± 0.19 | 1.84 ± 0.14 | [6][9] |
Visualizations
Caption: Workflow for bifunctional chelator synthesis and application.
Caption: ⁶⁸Ga radiolabeling and quality control process.
References
- 1. Synthesis and Preclinical Evaluation of Folate-NOTA-Al(18)F for PET Imaging of Folate-Receptor-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manganese (II) Complex of 1,4,7-Triazacyclononane-1,4,7-Triacetic Acid (NOTA) as a Hepatobiliary MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preclinical study on the influence of linkers in [68Ga]Ga-NOTA-X-RM26 radiotracers for PET imaging of GRPR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 8. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 1,4,7-Triazacyclonane (TACN) Following Deprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the versatile macrocycle, 1,4,7-triazacyclonane (TACN), subsequent to the removal of protecting groups. The ability to selectively functionalize TACN has led to its widespread use in various fields, most notably in the development of diagnostic imaging agents, therapeutic radiopharmaceuticals, and fluorescent sensors.
Introduction
1,4,7-Triazacyclononane is a highly effective chelating agent, forming stable complexes with a variety of metal ions. Its derivatives are of significant interest in medicinal chemistry and drug development. The functionalization of the TACN scaffold, typically at its secondary amine positions, allows for the attachment of various moieties that can serve as targeting vectors, signaling units, or modulators of the complex's physicochemical properties. This document outlines the key procedures for the deprotection of commonly used amine protecting groups on the TACN ring and the subsequent N-alkylation to introduce desired functionalities.
Key Applications of Functionalized TACN Derivatives
Functionalized TACN derivatives have found critical applications in:
-
Medical Imaging: As bifunctional chelators, they are used to complex radiometals such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET) imaging. The functional groups attached to the TACN core can be conjugated to biomolecules (e.g., peptides, antibodies) to target specific cells or tissues, such as tumors.[1]
-
Theranostics: By chelating therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) or Rhenium-186 (¹⁸⁶Re), functionalized TACN derivatives can be used for targeted radionuclide therapy, delivering a cytotoxic payload directly to cancer cells.[2][3]
-
Fluorescent Sensing: TACN derivatives functionalized with fluorophores, such as quinoline, can act as selective sensors for metal ions like Zinc (Zn²⁺).[4][5] The binding of the target ion to the TACN-metal complex results in a detectable change in fluorescence.
Experimental Protocols
Protocol 1: Boc Deprotection of N-Boc Protected TACN Derivatives
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the secondary amines of TACN during synthesis. Its removal is typically achieved under acidic conditions.[6][7][8]
Materials and Reagents:
-
Boc-protected TACN derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected TACN derivative in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 5-10 equivalents) to the stirred solution. Caution: The reaction can be exothermic.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected TACN derivative as a TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: N-Alkylation of Deprotected TACN
Following deprotection, the free secondary amines of the TACN ring can be functionalized via N-alkylation. This protocol describes a general procedure for mono- or di-alkylation using an alkyl halide.
Materials and Reagents:
-
Deprotected TACN salt (from Protocol 1)
-
Alkyl halide (e.g., tert-butyl bromoacetate, N-benzyl-2-bromoacetamide)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of the deprotected TACN salt in acetonitrile or DMF, add the base (2-3 equivalents).
-
Add the desired alkylating agent (1-2.2 equivalents, depending on whether mono- or di-substitution is desired) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the desired N-functionalized TACN derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of functionalized TACN derivatives.
Table 1: Synthesis and Yields of Functionalized TACN Derivatives
| Product Name | Functional Group | Starting Material | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 3 | N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | TACN | N-benzyl-2-bromoacetamide | NaOH | Water | 50 (3 steps) | [9] |
| 5 | TACN-benzylamide Methyl Ester | TACN-benzylamide (3 ) | Methyl bromoacetate | K₂CO₃ | Acetonitrile | 46 | [10] |
| 6 | TACN-benzylamide Ethyl Ester | TACN-benzylamide (3 ) | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 54 | [10] |
| 7 | TACN-benzylamide Acid Methyl Ester | TACN-benzylamide Methyl Ester (5 ) | NaOH (hydrolysis) | - | Methanol/Water | 27 | [10] |
| 16 | tert-Butyl-2,2'-(7-(3-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)propyl)-1,4,7-triazonane-1,4-diyl) Diacetate | 1,4-bis(tert-Butoxycarbonylmethyl)-1,4,7-triazacyclononane | 3-(3-(Benzyloxy)-2-oxopyridin-1(2H)-yl)propyl methanesulfonate | DIEA | Acetonitrile | Not Reported | [10] |
Table 2: Characterization Data for Selected Functionalized TACN Derivatives
| Compound | Formula | Calculated Mass ([M+H]⁺) | Found Mass ([M+H]⁺) | ¹H NMR (solvent, MHz) | ¹³C NMR (solvent, MHz) | Reference |
| 5 | C₂₁H₃₂N₄O₅ | 421.2446 | 421.2416 | δ 8.95 (s, 1H), 7.30–7.33 (m, 4H), 7.23–7.25 (m, 1H), 4.44 (d, 2H), 4.21 (s, 2H), 3.74 (s, 6H), 3.56 (s, 4H), 3.31 (m, 4H), 2.99 (m, 4H), 2.83 (m, 4H) (CDCl₃, 600) | δ 171.3, 165.0, 137.7, 128.6, 127.7, 127.4, 57.2, 55.2, 52.5, 51.9, 50.2, 47.1, 43.6 (CDCl₃, 600) | [10] |
| 6 | C₂₃H₃₆N₄O₅ | 449.2759 | 449.2730 | δ 8.28 (s, 1H), 7.31–7.26 (m, 5H), 4.43 (d, 2H), 4.16 (q, 4H), 4.07 (s, 2H), 3.57 (s, 4H), 3.24 (s, 4H), 3.06 (s, 4H), 2.91 (s, 4H), 1.67 (t, 6H) (CDCl₃, 600) | δ 170.7, 165.6, 137.6, 128.6, 127.7, 127.4, 61.3, 57.5, 55.2, 52.1, 50.1, 47.5, 43.5, 14.1 (CDCl₃, 600) | [10] |
| 7 | C₂₀H₃₀N₄O₅ | 407.2289 | 407.2246 | δ 7.32–7.36 (m, 4H), 7.25–7.30 (m, 1H), 4.43 (s, 2H), 3.82 (s, 2H), 3.79 (s, 2H), 3.70 (s, 3H), 3.68 (s, 2H), 3.06–3.21 (m, 12H) (MeOD, 600) | δ 172.1, 171.8, 168.8, 139.1, 128.8, 127.8, 127.5, 56.5, 55.0, 54.9, 51.8, 51.5, 51.0, 50.0, 49.1, 48.0, 47.5, 42.7 (MeOD, 600) | [10] |
Visualizations
Workflow for Functionalization of TACN
The following diagram illustrates the general workflow for the deprotection of a Boc-protected TACN derivative and its subsequent functionalization.
Caption: General workflow for TACN deprotection and functionalization.
Mechanism of Action for a TACN-based PET Imaging Agent
This diagram illustrates the conceptual mechanism of a TACN-based PET imaging agent targeting a cancer cell.
Caption: Targeted delivery and imaging with a TACN-based radiopharmaceutical.
Mechanism of a TACN-based Fluorescent Zinc Sensor
This diagram illustrates the principle of a "turn-on" fluorescent zinc sensor based on a functionalized TACN derivative.
Caption: Principle of a TACN-based fluorescent zinc sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [mospace.umsystem.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-attached triazacyclononane (TACN) derivatives as fluorescent zinc sensors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,7-Tritosyl-1,4,7-triazonane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4,7-Tritosyl-1,4,7-triazonane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Synthesis Issues
Q1: My overall yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. Here are some common causes and troubleshooting strategies:
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Incomplete Reaction: The reaction may not be proceeding to completion.
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Recommendation: Ensure your starting materials are pure and dry. Moisture can interfere with the reaction, especially when using reactive reagents like lithium hydride. Extend the reaction time or moderately increase the temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Side Reactions: The formation of undesired byproducts, such as higher condensation products, can significantly reduce the yield of the desired product.[1]
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Recommendation: Maintain strict control over reaction conditions. Use high-dilution conditions during the cyclization step to favor intramolecular cyclization over intermolecular polymerization. Ensure the stoichiometry of your reactants is accurate.
-
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Suboptimal Synthesis Method: The chosen synthetic route may not be the most efficient. The classic Richman-Atkins cyclization, for instance, can result in low yields, with some reports as low as 5.86% for similar compounds.[2]
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Recommendation: Consider alternative, higher-yielding methods. The macrocyclization of 1,2-ditosylamides using a strong base like lithium hydride has been reported to produce yields in the range of 57-90%.[3]
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Product Loss During Purification: Significant amounts of the product can be lost during workup and purification steps.
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Recommendation: Optimize your purification protocol. For column chromatography, carefully select the solvent system to ensure good separation of your product from impurities. If using liquid-liquid extraction, perform multiple extractions with smaller volumes of solvent to maximize recovery.
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Richman-Atkins Cyclization Specific Issues
Q2: I am attempting the Richman-Atkins synthesis, and my yield is very low, with a significant amount of what appears to be polymeric material. What can I do?
A2: The formation of polymers is a common issue in macrocyclization reactions like the Richman-Atkins synthesis. This is due to intermolecular reactions competing with the desired intramolecular cyclization.
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High-Dilution Principle: The key to minimizing polymerization is to employ high-dilution conditions. This means running the reaction in a large volume of solvent.
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Recommendation: Perform the addition of the reactants slowly over a long period (e.g., using a syringe pump) to a large volume of refluxing solvent. This maintains a very low concentration of the reactants, favoring the formation of the cyclic monomer.
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Choice of Base and Solvent: The base and solvent system can influence the outcome.
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Recommendation: Cesium carbonate in DMF is a commonly used system for this type of cyclization. Ensure the solvent is anhydrous.
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Purification and Characterization
Q3: I am having difficulty purifying the crude this compound. What is the recommended purification method?
A3: The most common and effective method for purifying this compound is column chromatography on silica gel.[3]
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Recommended Protocol:
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Slurry Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like hexane/ethyl acetate).
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Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and then carefully add it to the top of your column.
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Elution: Begin elution with a solvent system of low polarity and gradually increase the polarity. A common gradient is dichloromethane/methanol.[3] The exact gradient will depend on the impurities present. Monitor the fractions by TLC to identify and collect the fractions containing the pure product.
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Alternative Method: For very high purity, semi-preparative HPLC can be used. A C18 column with a gradient of acetonitrile in water with 0.1% TFA is a typical system.[3]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of spectroscopic and analytical techniques should be used for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic peaks for the tosyl groups (aromatic protons and methyl protons) and the ethylene bridges of the triazonane ring.
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¹³C NMR: Will show the corresponding carbon signals.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the mass of this compound (C₂₇H₃₃N₃O₆S₃, molecular weight: 591.77 g/mol ).
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High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product. A pure sample should show a single major peak.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthesis Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Richman-Atkins Cyclization | Tritosylated diethylenetriamine, Ethylene glycol ditosylate, Base (e.g., Cs₂CO₃) | 5-75% | Well-established method. | Can suffer from low yields due to polymerization.[2] Requires high dilution. |
| Macrocyclization of 1,2-ditosylamides | 1,2-ditosylamide precursor, Lithium hydride | 57-90% | High-yielding, one-step cyclization.[3] | Requires handling of reactive lithium hydride. |
| Stepwise Tosylation | 1,4,7-triazonane, p-toluenesulfonyl chloride, Base (e.g., pyridine) | Not explicitly reported as a full synthesis in the provided context, but is a method for tosylation. | Potentially more controlled. | Requires the pre-synthesis of the 1,4,7-triazonane macrocycle. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Macrocyclization of a 1,2-ditosylamide (High-Yield Method)
This protocol is based on the high-yield synthesis reported to achieve 57-90% yield.[3]
Materials:
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N,N'-ditosyl-1,2-ethanediamine
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N-tosyl-bis(2-chloroethyl)amine
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Lithium hydride (LiH)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of N,N'-ditosyl-1,2-ethanediamine in anhydrous DMF.
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Addition of Base: Add a suspension of lithium hydride in anhydrous DMF to the reaction mixture.
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Addition of the Second Reactant: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C). Add a solution of N-tosyl-bis(2-chloroethyl)amine in anhydrous DMF dropwise over several hours using the dropping funnel.
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Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a dichloromethane/methanol solvent system).
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Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess lithium hydride with water or a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
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Crude this compound
-
Silica gel (for column chromatography)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Hexane
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Ethyl acetate
Procedure:
-
Column Preparation: Prepare a column with silica gel, slurry-packed in hexane or a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimum volume of DCM. In a separate flask, add a small amount of silica gel and add the dissolved crude product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this to the top of the prepared column.
-
Elution:
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Begin eluting the column with 100% DCM.
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Gradually increase the polarity of the eluent by adding methanol. A typical gradient might be from 0% to 5% methanol in DCM.
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The exact gradient should be determined based on TLC analysis of the crude mixture.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Comparison of synthetic pathways to this compound.
References
Technical Support Center: Synthesis of 1,4,7-Tritosyl-1,4,7-triazonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4,7-Tritosyl-1,4,7-triazonane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most frequently encountered side products are a result of intermolecular reactions competing with the desired intramolecular cyclization. These include oligomeric species such as the 2:2 cyclic dimer (1,4,7,11,14,17-hexatosyl-1,4,7,11,14,17-hexaazacycloeicosane) and linear polyamines.[1] Additionally, unreacted starting materials, particularly N,N',N''-tritosyldiethylenetriamine, can be a significant impurity if the reaction does not go to completion.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in the Richman-Atkins cyclization for this compound can stem from several factors. The formation of oligomeric side products is a primary cause, which is often favored by high concentrations of reactants.[1] Other potential issues include incomplete deprotonation of the N,N',N''-tritosyldiethylenetriamine, impure starting materials, or suboptimal reaction temperature and time.
Q3: I am having difficulty purifying the final product. What are the recommended methods?
A3: Purification of this compound from oligomeric side products and unreacted starting materials can be challenging due to their similar polarities. The most effective methods are typically column chromatography on silica gel.[2] Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, can also be effective for removing impurities. In some cases, for the de-tosylated product, cation-exchange chromatography has been used to effectively separate the desired triamine from higher-order amines.[1]
Q4: Can I use a different base for the cyclization reaction?
A4: The Richman-Atkins procedure traditionally utilizes a strong base to deprotonate the sulfonamide protons. While sodium ethoxide in DMF is common, other strong, non-nucleophilic bases can be employed. However, the choice of base and solvent system can significantly impact the reaction efficiency and the profile of side products. It is crucial to ensure anhydrous conditions, as the presence of water can lead to hydrolysis of the tosyl groups and other undesired side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no formation of the desired product | Incomplete tosylation of diethylenetriamine. | Ensure complete tosylation of the starting diethylenetriamine by using a slight excess of tosyl chloride and appropriate reaction conditions. Characterize the N,N',N''-tritosyldiethylenetriamine intermediate thoroughly before proceeding to the cyclization step. |
| Incomplete deprotonation of N,N',N''-tritosyldiethylenetriamine. | Use a strong, anhydrous base such as sodium hydride or sodium ethoxide. Ensure the reaction is carried out under strictly anhydrous conditions. | |
| Presence of a significant amount of high molecular weight impurities | Formation of oligomeric side products (e.g., 2:2 dimer, linear polymers).[1] | Employ high-dilution conditions for the cyclization reaction to favor the intramolecular reaction pathway. This can be achieved by the slow addition of the reactants to a large volume of solvent. |
| Product is contaminated with unreacted N,N',N''-tritosyldiethylenetriamine | Insufficient reaction time or temperature for the cyclization. | Increase the reaction time and/or temperature according to established protocols. Monitor the reaction progress by TLC or LC-MS to ensure completion. |
| Presence of unexpected, more polar byproducts | Hydrolysis of tosyl groups. | Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
Experimental Protocols
Synthesis of N,N',N''-Tritosyldiethylenetriamine
This procedure is a representative method for the tosylation of diethylenetriamine.
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Dissolve p-toluenesulfonyl chloride (0.6 mol) in pyridine (250 mL) at room temperature.
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Slowly add a solution of diethylenetriamine (0.2 mol) in pyridine (30 mL) dropwise to the tosyl chloride solution.
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Stir the reaction mixture at 50°C for 90 minutes.
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After cooling to room temperature, add water (200 mL) to the reaction mixture.
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Stir the mixture overnight at room temperature and then cool in an ice bath for 2 hours.
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Collect the resulting solid by filtration, wash with cold 95% ethanol, and dry under vacuum to yield N,N',N''-tritosyldiethylenetriamine.[2]
Synthesis of Ethylene Glycol Ditosylate
This is a standard procedure for the preparation of the cyclizing agent.
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Dissolve ethylene glycol (0.3 mol) in distilled pyridine (150 mL) and cool the solution in an ice bath.
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Slowly add p-toluenesulfonyl chloride (0.65 mol) with mechanical stirring, ensuring the temperature remains below 20°C. The mixture may become thick, requiring dilution with additional pyridine (200 mL).
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Continue stirring for 2.5 hours.
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Add a solution of concentrated HCl (170 mL) in ice (500 g).
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Filter the solid precipitate that forms to obtain ethylene glycol ditosylate.[1]
Richman-Atkins Cyclization for this compound
This protocol outlines the cyclization step.
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Prepare the disodium salt of N,N',N''-tritosyldiethylenetriamine by reacting it with two equivalents of a strong base like sodium ethoxide in anhydrous DMF.
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In a separate flask, dissolve ethylene glycol ditosylate in anhydrous DMF.
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Under high-dilution conditions, slowly add the solution of the disodium salt to the solution of ethylene glycol ditosylate at an elevated temperature (e.g., 100-110°C) with vigorous stirring over several hours.
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After the addition is complete, continue to stir the reaction mixture at the same temperature for several more hours to ensure the reaction goes to completion.
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Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between dichloromethane and water.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Data |
| This compound | C₂₇H₃₃N₃O₆S₃ | 591.77 | 50-70 | ¹H NMR, ¹³C NMR, MS |
| N,N',N''-Tritosyldiethylenetriamine | C₂₅H₃₁N₃O₆S₃ | 565.73 | 80-90 | ¹H NMR, ¹³C NMR, m.p. 172-176 °C |
| Ethylene Glycol Ditosylate | C₁₆H₁₈O₆S₂ | 370.44 | >80 | ¹H NMR, ¹³C NMR, m.p. 124-127 °C |
| 2:2 Dimer Side Product | C₅₄H₆₆N₆O₁₂S₆ | 1183.54 | Variable | Higher MW peak in MS |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Competing reaction pathways in the synthesis of this compound.
References
Technical Support Center: Scaling Up Richman-Atkins Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of the Richman-Atkins cyclization for the synthesis of aza-macrocycles.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Problem 1: The reaction is sluggish or incomplete, even with extended reaction times.
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Possible Cause 1: Inadequate Deprotonation of the Sulfonamide. The formation of the sulfonamide anion is crucial for the nucleophilic attack. On a larger scale, mass transfer limitations can hinder the efficiency of the base.
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Solution:
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Ensure the base (e.g., potassium carbonate, cesium carbonate) is finely powdered and thoroughly dried to maximize its surface area and reactivity.
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Consider switching to a stronger base or a more soluble one, such as cesium carbonate, which is known to accelerate these reactions.[1]
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Increase the agitation speed to improve mixing and ensure the base remains suspended.
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-
-
Possible Cause 2: Poor Solubility of Reactants at Higher Concentrations. As the reaction is scaled up, the concentration of reactants typically increases, which can lead to precipitation.
-
Solution:
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Increase the solvent volume to maintain solubility. While high-dilution conditions are not strictly necessary for this reaction, maintaining homogeneity is key.[1]
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Consider a co-solvent system, but ensure it is compatible with all reactants and reaction conditions.
-
-
-
Possible Cause 3: Insufficient Temperature. The reaction often requires elevated temperatures to proceed at a reasonable rate. Heat transfer can be less efficient in larger vessels.
-
Solution:
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Monitor the internal reaction temperature, not just the heating mantle or bath temperature.
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Ensure the heating system is adequate for the larger volume and that the vessel is appropriately insulated.
-
-
Problem 2: The reaction yields a significant amount of polymeric byproducts.
-
Possible Cause: Intermolecular Reaction is Outcompeting Intramolecular Cyclization. While the Thorpe-Ingold effect promotes the desired intramolecular cyclization, high concentrations can favor intermolecular polymerization.[2][3]
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Solution:
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Although the Richman-Atkins reaction is known for not requiring high dilution, a modest increase in solvent volume can favor the intramolecular pathway.
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Control the rate of addition of one of the reactants. A slow, controlled addition can maintain a low instantaneous concentration of the added reagent, thereby favoring cyclization over polymerization.
-
-
Problem 3: The deprotection of the tosyl groups is difficult and leads to product degradation.
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Possible Cause: Harsh Deprotection Conditions. The traditional use of hot, concentrated sulfuric or hydrobromic acid for tosyl group removal can be problematic for sensitive functional groups and can be difficult to manage at scale.[1][4]
-
Solution:
-
Consider alternative sulfonamide protecting groups that can be cleaved under milder conditions. For example, 2-nitrobenzenesulfonyl (nosyl) or 4-nitrobenzenesulfonyl (nosyl) groups can be removed with thiols.[3][5] β-trimethylsilylethanesulfonamides (SES-sulfonamides) can be removed with fluoride sources under mild conditions.[1][6]
-
If using traditional deprotection, carefully control the temperature and reaction time to minimize degradation. Quenching the reaction mixture by pouring it onto ice is a common practice.
-
-
Problem 4: Product isolation and purification are challenging and result in low recovery.
-
Possible Cause 1: Emulsion Formation During Workup. The use of large volumes of organic solvents and aqueous solutions, combined with vigorous mixing, can lead to stable emulsions.
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Solution:
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Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength, which can help break emulsions.
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Allow the mixture to stand for a longer period without agitation.
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If possible, use a different solvent system for extraction.
-
-
-
Possible Cause 2: Inefficient Removal of Byproducts and Unreacted Starting Materials.
-
Solution:
-
After deprotection, the resulting polyamine hydrohalide salt can often be purified by recrystallization.
-
For stubborn impurities, consider using cation-exchange chromatography to isolate the desired polyamine.[7][8] The crude product can be loaded onto the column, washed to remove neutral and anionic impurities, and then the desired product can be eluted with an appropriate buffer or salt solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Richman-Atkins cyclization?
A1: The primary safety concerns are:
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Thermal Runaway: The cyclization step is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if the reaction rate accelerates uncontrollably. It is crucial to have adequate cooling capacity and to monitor the internal temperature closely.
-
Use of High-Boiling Point Solvents: Dimethylformamide (DMF), a common solvent for this reaction, has a high boiling point and is a reproductive toxin.[9] At scale, its removal requires high temperatures and vacuum, and appropriate safety measures must be in place to handle the solvent vapors.
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Harsh Deprotection Reagents: The use of large quantities of hot, concentrated acids for deprotection poses significant handling risks, including corrosive burns and the release of toxic fumes. Engineering controls, such as fume hoods and scrubbers, are essential.
Q2: How does the choice of protecting group impact the scalability of the Richman-Atkins cyclization?
A2: The protecting group is a critical factor for scalability. While the traditional tosyl (Ts) group is effective for the cyclization step, its removal requires harsh conditions that are not ideal for large-scale production, especially with complex molecules.[4] Modern alternatives like nosyl (Ns) or SES (β-trimethylsilylethanesulfonyl) are often preferred for scale-up because they can be removed under much milder conditions, which simplifies the workup, improves the overall yield, and is compatible with a wider range of functional groups.[5][6]
Q3: What are the key parameters to consider when transferring the Richman-Atkins cyclization from the lab to a pilot plant?
A3: Key parameters include:
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Heat Transfer: Ensure the pilot plant reactor has sufficient heating and cooling capacity to manage the reaction's thermal profile.
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Mass Transfer: Agitation speed and impeller design are critical to ensure good mixing of heterogeneous mixtures (e.g., with a solid base) and to maintain uniform temperature.
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Solvent Choice: Consider replacing high-boiling, toxic solvents like DMF with greener alternatives if possible.
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Reaction Concentration: While the reaction doesn't require high dilution, the optimal concentration may need to be re-evaluated at scale to balance reaction rate, solubility, and suppression of side reactions.
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Workup and Isolation Procedure: The lab-scale workup may not be practical at a larger scale. Develop a robust and scalable workup procedure, considering factors like phase separation, filtration times, and product isolation methods (e.g., crystallization vs. chromatography).
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Solvent Volume | 50 mL | 40 L | May need to be proportionally higher to maintain solubility and manage exotherm. |
| Reaction Time | 12 hours | 18 hours | Slower heat and mass transfer can lead to longer reaction times. |
| Typical Yield | 85% | 75-80% | Minor decreases in yield are common due to transfer losses and less ideal conditions. |
| Stirring Speed | 300 RPM | 100-150 RPM (impeller dependent) | The goal is to ensure good mixing without excessive shear, which can affect particle size of solids. |
| Heating/Cooling | Heating mantle | Jacketed reactor with thermal fluid | Precise temperature control is crucial to prevent runaway reactions and side product formation. |
Experimental Protocols
Lab-Scale Protocol for the Synthesis of a Tosylated Aza-macrocycle
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Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
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Reagents: To the flask, add the bis-sulfonamide (e.g., 10 mmol), the bis-electrophile (e.g., 10 mmol), and finely powdered, anhydrous potassium carbonate (30 mmol).
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Solvent: Add anhydrous DMF (100 mL).
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Reaction: Begin vigorous stirring and heat the mixture to 100-110 °C.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into 500 mL of ice-water with stirring.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
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Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/acetone).
Pilot-Scale Considerations for the Synthesis of a Tosylated Aza-macrocycle
-
Setup: A 100 L glass-lined reactor equipped with a retreat curve impeller, a baffled jacket for heating and cooling, a condenser, and a nitrogen purge system.
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Reagent Addition: Charge the reactor with the bis-sulfonamide, bis-electrophile, and potassium carbonate under a nitrogen atmosphere.
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Solvent Addition: Add anhydrous DMF via a charging port.
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Heating and Control: Heat the reactor to 100-110 °C using the jacket. The heating rate should be controlled to prevent thermal overshoot. The internal temperature should be closely monitored.
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Agitation: Maintain an appropriate agitation speed to ensure good suspension of the base without causing excessive splashing.
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Workup: After completion, cool the reactor to 20-25 °C. The reaction mixture is then transferred via a dip tube under pressure to a larger vessel containing chilled water.
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Isolation: The resulting slurry is filtered using a Nutsche filter-dryer. The filter cake is washed with water and then with a suitable solvent.
-
Drying: The product is dried under vacuum in the filter-dryer.
Visualizations
Caption: A flowchart of the Richman-Atkins cyclization process.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. First proof of Thorpe-Ingold steric effects and surprising electronic effects in the Richman-Atkins cyclization of azamacrocycle ligands - American Chemical Society [acs.digitellinc.com]
- 3. "Conformational Studies Pertaining to Richman-Atkins Cyclization of Aza" by Megan Marie Sibley [open.clemson.edu]
- 4. Updating Richman-Atkins for the 21<sup>st</sup> century: Simpler, faster, and greener azamacrocycle synthesis [morressier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-triazacyclononane (tacn) and 1,4,7-triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4,7-Tritosyl-1,4,7-triazonane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 1,4,7-Tritosyl-1,4,7-triazonane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include:
-
Partially tosylated derivatives: Mono- and di-tosylated 1,4,7-triazonane are frequent impurities arising from incomplete tosylation reactions.
-
Unreacted starting materials: Residual 1,4,7-triazonane or tosyl chloride may remain.
-
Hydrolysis products: The tosyl groups can be susceptible to hydrolysis under certain conditions, leading to the formation of p-toluenesulfonic acid and partially deprotected macrocycles.
-
Solvent residues: Residual solvents from the reaction or purification steps, such as dichloromethane, methanol, or DMF, may be present.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary and most effective purification methods are column chromatography and recrystallization.[1]
-
Column Chromatography: Silica gel is typically used as the stationary phase with a gradient elution of dichloromethane and methanol.[1]
-
Recrystallization: Methanol or water has been reported as a suitable solvent for recrystallization.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, often a mixture of dichloromethane and methanol, can be used to separate the desired product from impurities. High-performance liquid chromatography (HPLC) can be employed for a more quantitative assessment of purity.[1]
Q4: What are the expected analytical characteristics of pure this compound?
A4: The identity and purity of the compound can be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (exact mass: 591.1531 g/mol ).
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: My TLC of the crude product shows multiple spots.
-
Question: I have run a TLC of my crude reaction mixture and see several spots. What are they likely to be and how can I get rid of them?
-
Answer: The multiple spots likely correspond to the desired tritosylated product, partially tosylated intermediates (mono- and di-tosylated), and unreacted starting materials. To remove these impurities, column chromatography is the recommended method. A step-by-step protocol is provided in the "Experimental Protocols" section.
Problem 2: The purified product is an oil or a sticky solid instead of a crystalline solid.
-
Question: After column chromatography, my product is a viscous oil and I cannot get it to crystallize. What should I do?
-
Answer: This issue is often due to the presence of residual solvents or minor impurities. Try the following:
-
High-vacuum drying: Dry the sample under high vacuum for an extended period to remove any remaining solvent.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, but the impurities might be soluble, like diethyl ether or hexane) to the oil and stir vigorously. This can often induce crystallization.
-
Recrystallization: Attempt recrystallization from a different solvent system. A mixture of solvents might be necessary. Refer to the "Experimental Protocols" for a general recrystallization procedure.
-
Problem 3: The yield of my purified product is very low.
-
Question: After purification, my final yield is significantly lower than expected. What are the potential causes?
-
Answer: Low yields can result from several factors:
-
Incomplete reaction: Ensure the initial tosylation reaction has gone to completion.
-
Loss during extraction: Optimize the work-up and extraction procedures to minimize product loss.
-
Improper column chromatography technique: Using too polar of a solvent system initially can cause the product to elute too quickly with impurities. A gradual increase in polarity is crucial.
-
Product instability: Although generally stable, prolonged exposure to acidic or basic conditions during work-up or chromatography could lead to some degradation.
-
Problem 4: My NMR spectrum shows broad peaks.
-
Question: The peaks in the ¹H NMR spectrum of my purified product are broad. What could be the reason?
-
Answer: Broad peaks can indicate a few issues:
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Slow conformational exchange: The macrocyclic ring of 1,4,7-triazonane derivatives can undergo conformational changes that are slow on the NMR timescale, leading to broad peaks. Running the NMR at a higher temperature might help to sharpen the signals.
-
Aggregation: The compound may be aggregating in the NMR solvent. Trying a different solvent or a more dilute solution might resolve this.
-
Quantitative Data Summary
| Parameter | Method | Details | Purity/Yield | Reference |
| Synthesis Yield | Macrocyclization of 1,2-ditosylamides with lithium hydride | Single-step process | 57-90% | [1] |
| Purification | Column Chromatography | Silica gel, gradient elution with dichloromethane/methanol | >95% | [1] |
| Purification | Semi-preparative HPLC | C18 column, 0.1% TFA/ACN gradient | >98% | [1] |
| Recrystallization Yield | Recrystallization in water | - | 90% | [2] |
Experimental Protocols
Column Chromatography
Objective: To separate this compound from less polar impurities (e.g., unreacted tosyl chloride) and more polar impurities (e.g., partially tosylated derivatives and p-toluenesulfonic acid).
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Crude this compound
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.
-
Column Packing: Pack the column with the silica gel slurry. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. If the product is not fully soluble, a small amount of methanol can be added. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution:
-
Begin elution with 100% dichloromethane. This will elute any non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A typical gradient might be from 0% to 5% methanol in dichloromethane. The exact gradient will depend on the separation observed by TLC.
-
Monitor the elution of the product using TLC.
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
Objective: To purify this compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities in the mother liquor.
Materials:
-
Crude or partially purified this compound
-
Methanol or Water
-
Erlenmeyer flask, heating source, filtration apparatus
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., methanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1,4,7-Tritosyl-1,4,7-triazonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4,7-Tritosyl-1,4,7-triazonane.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for synthesizing this compound are:
-
Richman-Atkins Cyclization: This is a classical and widely used method that involves the reaction of a tritosylated acyclic amine, such as N,N',N''-tritosyldiethylenetriamine, with a di-electrophile like ethylene glycol ditosylate in the presence of a base.
-
Macrocyclization of 1,2-ditosylamides: An efficient alternative involves the single-step macrocyclization of 1,2-ditosylamides using a strong base like lithium hydride, which can provide good yields.[1]
-
Stepwise Tosylation of 1,4,7-triazonane: If the parent macrocycle, 1,4,7-triazonane, is available, it can be tosylated in a stepwise manner using p-toluenesulfonyl chloride under basic conditions.[1]
Q2: What are the key starting materials and reagents required?
A2: The key starting materials and reagents typically include:
-
Starting Amines: Diethylenetriamine or 1,4,7-triazonane.
-
Tosylating Agent: p-Toluenesulfonyl chloride (TsCl).
-
Cyclizing Agents (for Richman-Atkins): Ethylene glycol ditosylate or ethylene dibromide.
-
Bases: Common bases include pyridine, triethylamine (TEA), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and lithium hydride (LiH).
-
Solvents: Aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and dichloromethane (DCM) are frequently used.
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through column chromatography on silica gel.[1] A common eluent system is a gradient of dichloromethane and methanol.[1] Purity can be further assessed and confirmed by High-Performance Liquid Chromatography (HPLC).[1]
Q4: How is the product typically characterized?
A4: The structure and purity of this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the tosyl groups and the macrocyclic structure.[1]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl stretching vibrations.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Ineffective Base | Choice of Base: The strength and type of base are crucial. For the Richman-Atkins cyclization, a strong base is required to deprotonate the sulfonamide. Consider switching to a stronger base like sodium hydride or lithium hydride if weaker bases like potassium carbonate are ineffective. Ensure the base is fresh and anhydrous. |
| Poor Quality Reagents | Reagent Purity: Ensure all starting materials, especially p-toluenesulfonyl chloride and the cyclizing agent, are of high purity and anhydrous. Moisture can significantly impact the reaction. |
| Suboptimal Reaction Temperature | Temperature Control: The reaction temperature may need to be optimized. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. For the Richman-Atkins cyclization, elevated temperatures are common. |
| Incorrect Stoichiometry | Molar Ratios: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to side product formation. |
Problem 2: Presence of Multiple Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Intermolecular Reactions | High Dilution: The formation of polymers or oligomers due to intermolecular reactions is a common side reaction in macrocyclization. Performing the reaction under high-dilution conditions can favor the desired intramolecular cyclization. This can be achieved by the slow addition of the reactants to a large volume of solvent. |
| Side Reactions of the Base | Non-Nucleophilic Base: If using an amine base like triethylamine, it can potentially act as a nucleophile. Consider using a non-nucleophilic base such as diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate. |
| Incomplete Tosylation of the Starting Amine | Stepwise Synthesis: If starting from diethylenetriamine, ensure complete tosylation to N,N',N''-tritosyldiethylenetriamine before proceeding to the cyclization step. Incomplete tosylation will lead to a mixture of products. |
| Hydrolysis of Tosyl Groups | Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can lead to the hydrolysis of the tosyl chloride and other intermediates. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Method | Base | Solvent | Temperature | Typical Yield | Reference |
| Richman-Atkins Cyclization | K₂CO₃ / Cs₂CO₃ | DMF | Elevated | Moderate to Good | General Literature |
| Richman-Atkins Cyclization | NaOH | Aqueous/Organic | 90 °C | ~75% | [2] |
| Macrocyclization of 1,2-ditosylamides | LiH | Not Specified | Not Specified | 57-90% | [1] |
| Stepwise Tosylation | Pyridine/TEA | DCM | Controlled | >95% Purity | [1] |
Experimental Protocols
Protocol 1: Synthesis of N,N',N''-tritosyldiethylenetriamine
This protocol is adapted from established procedures for the tosylation of amines.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylenetriamine (1 equivalent) in pyridine or a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (3.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting amine is no longer visible.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the white solid, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/acetonitrile) to obtain pure N,N',N''-tritosyldiethylenetriamine. A yield of over 70% is expected.
Protocol 2: Richman-Atkins Synthesis of this compound
This protocol is a generalized procedure based on the Richman-Atkins cyclization.
-
Set up a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer in a heating mantle.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Add a base, such as anhydrous potassium carbonate (a slight excess relative to the sulfonamide).
-
Heat the stirred suspension to the desired reaction temperature (e.g., 90-120 °C).
-
In separate dropping funnels, prepare solutions of N,N',N''-tritosyldiethylenetriamine (1 equivalent) in anhydrous DMF and ethylene glycol ditosylate (1 equivalent) in anhydrous DMF.
-
Add the two solutions dropwise and simultaneously to the heated reaction mixture over a period of several hours to maintain high dilution conditions.
-
After the addition is complete, continue heating and stirring the reaction mixture for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of ice water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield this compound as a white solid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
avoiding oligomerization in macrocycle synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in macrocycle synthesis, with a specific focus on avoiding undesired oligomerization.
Frequently Asked Questions (FAQs)
Q1: What is oligomerization in the context of macrocycle synthesis, and why is it a problem?
A1: In macrocycle synthesis, the goal is to connect the two ends of a linear precursor molecule to form a single, large ring (intramolecular reaction). Oligomerization is an undesired side-reaction where multiple linear precursor molecules react with each other (intermolecular reaction) to form linear or cyclic dimers, trimers, and higher-order oligomers.[1][2] This side-reaction consumes the starting material, reduces the yield of the desired macrocycle, and complicates the purification process due to the formation of multiple byproducts.
Q2: How can I detect and quantify oligomers in my reaction mixture?
A2: A combination of chromatographic and spectrometric techniques is typically employed. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is widely used to separate the desired macrocycle from oligomeric byproducts.[3] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS) or used as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a powerful tool for identifying the different species by their mass-to-charge ratio.[4][5] This allows for the confident identification of monomers, dimers, trimers, and so on. For quantification, calibration with isolated standards is ideal, but relative quantification can be achieved by comparing peak areas in the chromatogram.[3][5]
Troubleshooting Guide
Issue 1: Low Yield of Desired Macrocycle and High Abundance of Oligomers
This is the most common problem in macrocyclization and typically stems from reaction conditions that favor intermolecular reactions over the desired intramolecular cyclization.
Root Cause Analysis: The competition between intramolecular cyclization and intermolecular oligomerization is highly dependent on the concentration of the linear precursor. At high concentrations, the probability of two different molecules reacting is much higher, leading to oligomers. At low concentrations, the probability of the two ends of the same molecule finding each other is increased, favoring macrocyclization.[1][2] This is the basis of the "high-dilution principle".[1]
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Alternative Protecting Groups for 1,4,7-Triazacyclononane (TACN)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative protecting groups for 1,4,7-triazacyclononane (TACN). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different protecting groups to facilitate the strategic design of synthetic routes involving TACN.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the protection and deprotection of 1,4,7-triazacyclononane (TACN).
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for TACN?
A1: The most common protecting groups for the secondary amine functionalities of TACN are the tosyl (Ts) and tert-butoxycarbonyl (Boc) groups. Tosyl groups are robust and stable to a wide range of reaction conditions, but their removal often requires harsh conditions. Boc groups are popular due to their ease of introduction and removal under acidic conditions, which are generally milder than those required for tosyl deprotection.
Q2: What are some alternative protecting groups for TACN and why would I use them?
A2: Alternative protecting groups offer advantages in terms of selectivity, ease of removal, and orthogonality. Key alternatives include:
-
(4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr): This is an alternative to the tosyl group and is more easily cleaved under acidic conditions.[1]
-
Nitrobenzoxadiazole (NBD): This is a thiol-labile protecting group that allows for the facile preparation of di-substituted TACN without the need for stringent stoichiometric control or column chromatography.[2] Its removal under mild conditions with thiols makes it an excellent choice for syntheses involving sensitive functional groups.
-
Carbobenzyloxy (Cbz): This group is removable by hydrogenolysis, offering an orthogonal deprotection strategy to acid-labile (Boc) or base-labile groups.
Q3: How can I achieve selective mono- or di-protection of TACN?
A3: Selective protection of TACN is a significant challenge due to the similar reactivity of the three secondary amine groups.
-
For mono-protection: A common strategy involves the in situ formation of the mono-hydrochloride salt of TACN. The protonated amine is less nucleophilic, allowing for the selective reaction of a protecting group with the two remaining free amines. Subsequent protection can then be controlled more easily.
-
For di-protection: The use of specific protecting groups like NBD has been shown to predominantly yield the di-substituted product.[2] For Boc protection, careful control of stoichiometry (using slightly less than 2 equivalents of the Boc-protection reagent) can favor the formation of the di-Boc derivative, though this often results in a mixture of mono-, di-, and tri-protected products requiring chromatographic separation.[1]
Q4: What are common side reactions during the protection and deprotection of TACN?
A4:
-
Over-protection: It is common to obtain a mixture of mono-, di-, and tri-protected TACN, especially when using reagents like Boc-anhydride. Careful control of stoichiometry and reaction conditions is crucial to minimize this.
-
Incomplete deprotection: Harsh deprotection conditions, particularly for tosyl groups, can sometimes lead to incomplete removal, resulting in a mixture of partially and fully deprotected products.
-
Alkylation during Boc deprotection: The t-butyl cation generated during the acidic cleavage of a Boc group can act as an alkylating agent for other nucleophilic sites in the molecule. The use of scavengers like anisole or thioanisole can help to mitigate this side reaction.
Q5: What are the best methods for purifying partially protected TACN derivatives?
A5: Purification can be challenging due to the similar polarities of the different protected species.
-
Column chromatography: This is the most common method for separating mono-, di-, and tri-protected TACN derivatives. The choice of eluent is critical and often requires careful optimization.
-
Acid-base extraction: For Boc-protected derivatives, the basicity of the unprotected amine(s) can be exploited. For example, di-Boc-TACN can be separated from tri-Boc-TACN by extraction with an acidic aqueous solution.[1]
-
Crystallization: In some cases, specific salts of the desired product can be selectively crystallized from the reaction mixture.
Troubleshooting Specific Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of di-Boc-TACN | - Incorrect stoichiometry of Boc-anhydride. - Formation of significant amounts of mono- and tri-Boc-TACN. | - Use approximately 1.9-2.0 equivalents of Boc-anhydride or Boc-ON. - Purify the reaction mixture using acid extraction to isolate the di-Boc product from the tri-Boc byproduct.[1] |
| Difficulty in removing Tosyl groups | - The tosyl group is very stable and requires harsh deprotection conditions. | - Use strong acids like concentrated H₂SO₄ or HBr in acetic acid at elevated temperatures. - Consider using the more labile Mtr protecting group as an alternative if milder deprotection is required.[1] |
| Side reactions during subsequent functionalization of partially protected TACN | - The remaining unprotected amine(s) may have altered reactivity. - The protecting group itself may not be stable to the reaction conditions. | - Carefully choose an orthogonal protecting group strategy. - Ensure the chosen protecting group is stable under the planned reaction conditions for functionalizing the free amine(s). |
| Formation of an inseparable mixture of 1,4- and 1,7-di-protected TACN | - The two secondary amines in mono-protected TACN may have similar reactivity towards the second protecting group. | - Consider using a protecting group strategy that directs the second protection to a specific position, although this is synthetically challenging. - Alternative synthetic routes that build the asymmetrically protected macrocycle from acyclic precursors may be necessary for absolute regiocontrol. |
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for the protection and deprotection of 1,4,7-triazacyclononane.
Table 1: Protection of 1,4,7-Triazacyclononane
| Protecting Group | Reagent | Solvent | Base | Temp. | Time | Product | Yield (%) | Reference |
| Di-Tosyl (Ts) | TsCl | Pyridine | - | RT | - | 1,4-Di-tosyl-TACN | - | General Method |
| Tri-Tosyl (Ts) | TsCl | Pyridine | - | RT | - | 1,4,7-Tri-tosyl-TACN | High | General Method |
| Di-Boc | Boc₂O (1.9 eq) | CH₂Cl₂ | Et₃N | RT | Overnight | 1,4-Di-Boc-TACN | 62 (after chromatography) | [1] |
| Di-Boc | Boc-ON (2.0 eq) | CH₂Cl₂ | Et₃N | RT | Overnight | 1,4-Di-Boc-TACN | 83 | [1] |
| Di-NBD | NBD-Cl | H₂O/MeCN | DIPEA | RT | 3 h | 1,4-Di-NBD-TACN | High (precipitated) | [2] |
Table 2: Deprotection of Protected 1,4,7-Triazacyclononane Derivatives
| Protected Derivative | Reagent | Solvent | Temp. | Time | Yield (%) | Reference |
| 1,4,7-Tri-tosyl-TACN | conc. H₂SO₄ | - | 100 °C | 48 h | Moderate | General Method |
| 1,4,7-Tri-tosyl-TACN | HBr/HOAc | - | Reflux | 48 h | Moderate | General Method |
| 1,4-Di-Boc-TACN derivative | conc. HCl | EtOH | RT | Overnight | ~100 | [1] |
| 1,4-Di-NBD-TACN | Thiol (e.g., DTT) | DMF | RT | - | High | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4-Bis(tert-butoxycarbonyl)-1,4,7-triazacyclononane (Di-Boc-TACN)[1]
Materials:
-
1,4,7-Triazacyclononane (TACN)
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
4% aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
10% aqueous citric acid
-
10 M aqueous sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of TACN (25.4 g, 196.6 mmol) in dichloromethane (500 mL), add triethylamine (81.3 mL, 583.3 mmol).
-
Dissolve Boc-ON (96.48 g, 391.8 mmol) in dichloromethane (500 mL) and add it to the TACN solution with stirring over one hour at room temperature.
-
Maintain stirring overnight.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (750 mL).
-
Wash the organic layer successively with 4% aqueous sodium bicarbonate (750 mL) and saturated aqueous sodium chloride (750 mL).
-
Extract the organic layer with 10% aqueous citric acid (3 x 750 mL). The di-Boc-TACN will move to the acidic aqueous layer.
-
Render the citric acid extract alkaline (pH 10) by the addition of 10 M aqueous sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1,4-bis(tert-butoxycarbonyl)-1,4,7-triazacyclononane as an amber gum (Yield: 83%).
Protocol 2: Deprotection of a Boc-Protected TACN Derivative[1]
Materials:
-
Boc-protected TACN derivative
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol
-
Acetone
Procedure:
-
Dissolve the Boc-protected TACN derivative in absolute ethanol.
-
Gradually add concentrated HCl to the solution at approximately 25°C.
-
Stir the mixture overnight at room temperature.
-
Cool the mixture in an ice bath.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with cold ethanol followed by cold acetone.
-
Dry the product under vacuum to yield the pure hydrochloride salt of the deprotected TACN derivative (Yield: ~100%).
Visualizations
Workflow for Selecting a TACN Protecting Group Strategy
Caption: Decision tree for selecting a suitable protecting group strategy for the functionalization of 1,4,7-triazacyclononane.
General Workflow for Protection and Deprotection of TACN
Caption: A generalized experimental workflow for the synthesis of functionalized TACN derivatives using protecting groups.
References
troubleshooting incomplete deprotection of 1,4,7-Tritosyl-1,4,7-triazonane
Welcome to the technical support center for the deprotection of 1,4,7-Tritosyl-1,4,7-triazonane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this challenging synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the protected form of 1,4,7-triazacyclononane (TACN), a versatile macrocyclic ligand used in coordination chemistry and the development of radiopharmaceuticals. The three nitrogen atoms of the TACN ring are protected with tosyl (p-toluenesulfonyl) groups, which are stable but can be challenging to remove.
Q2: Why is the deprotection of this compound often incomplete?
A2: The sulfonamide bonds in this compound are very stable.[1] Incomplete deprotection is a common issue and often results from reaction conditions that are not harsh enough to cleave all three tosyl groups. This can lead to a mixture of the fully deprotected product, as well as mono- and di-tosylated intermediates.[2] The choice of deprotecting agent and reaction parameters such as temperature and time are critical for achieving complete deprotection.
Q3: What are the most common methods for deprotecting this compound?
A3: The most frequently employed methods for the deprotection of this compound involve the use of strong acids.[3] The two primary reagent systems are hydrobromic acid (HBr) in acetic acid and concentrated sulfuric acid (H₂SO₄).[4] Reductive cleavage methods are also known for N-tosyl groups, but acidic hydrolysis is more commonly cited for this specific substrate.
Troubleshooting Guide: Incomplete Deprotection
This guide addresses the primary issue of incomplete deprotection and offers potential solutions.
| Observation | Potential Cause | Suggested Action(s) |
| Presence of mono- and/or di-tosylated starting material in the final product (confirmed by NMR or MS). | Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. | - Increase the reaction time. Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) until the starting material is fully consumed.- If using HBr in acetic acid, ensure the mixture is refluxing vigorously.[2]- When using concentrated sulfuric acid, maintain a high temperature (e.g., 100°C).[1] |
| Low yield of the fully deprotected 1,4,7-triazacyclononane. | Suboptimal Reagent Choice: The chosen deprotection method may not be efficient enough for this substrate. | - Consider switching from HBr in acetic acid to concentrated sulfuric acid, which has been reported to give significantly higher yields for similar substrates.[4] |
| Formation of unidentified byproducts. | Side Reactions Under Harsh Conditions: Strong acids and high temperatures can sometimes lead to degradation of the desired product or side reactions with other functional groups in the molecule. | - While harsh conditions are often necessary, ensure the temperature does not exceed the stability of your target molecule.- If your molecule contains acid-sensitive functional groups, consider exploring alternative reductive deprotection methods, although these are less commonly reported for this specific compound. |
| Difficulty in separating the fully deprotected product from partially deprotected intermediates. | Similar Polarities: The desired product and the mono- and di-tosylated intermediates may have similar chromatographic behavior. | - Optimize your purification method. This may involve using a different column chromatography system (e.g., different stationary or mobile phase) or employing an alternative purification technique such as crystallization of the hydrobromide or sulfate salt. |
Quantitative Data Summary
The choice of deprotecting agent can have a significant impact on the yield of the desired 1,4,7-triazacyclononane. The following table summarizes reported yields for the deprotection of a similar tritosylated triamine, highlighting the difference in efficiency between the two common acidic methods.
| Deprotection Reagent | Reported Yield | Reference |
| 33% HBr in Acetic Acid | 10% | [4] |
| Concentrated H₂SO₄ | 50% | [4] |
Note: Yields are for the deprotection of a similar, but not identical, tritosylated triamine and should be considered as a guide.
Experimental Protocols
Below are detailed methodologies for the two most common deprotection procedures.
Method 1: Deprotection using Concentrated Sulfuric Acid
This method is reported to provide higher yields compared to HBr in acetic acid.[4]
Reagents and Equipment:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Sodium hydroxide (or other suitable base) for neutralization
-
Dichloromethane (or other suitable organic solvent) for extraction
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Carefully add the this compound to a round-bottom flask.
-
With cooling in an ice bath, slowly add concentrated sulfuric acid. A common ratio is approximately 10 mL of acid per gram of substrate.
-
Once the addition is complete, remove the ice bath and heat the mixture to 100°C.
-
Maintain the temperature and stir the reaction mixture for the required time (this may range from several hours to days, monitoring is recommended).
-
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is basic. Ensure the solution remains cool during neutralization.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or crystallization.
Method 2: Deprotection using Hydrobromic Acid in Acetic Acid
While this method may result in lower yields, it is also a commonly employed procedure.[4]
Reagents and Equipment:
-
This compound
-
33% Hydrobromic acid in acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
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Stir plate and stir bar
-
Sodium hydroxide (or other suitable base) for neutralization
-
Dichloromethane (or other suitable organic solvent) for extraction
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Place the this compound in a round-bottom flask.
-
Add the 33% HBr in acetic acid solution.
-
Heat the mixture to reflux and maintain vigorous stirring.
-
Monitor the reaction for completeness (this can take an extended period). The disappearance of aromatic peaks in the ¹H NMR spectrum can indicate full deprotection.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide while cooling in an ice bath.
-
Extract the product from the neutralized aqueous solution using an appropriate organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography or by crystallization of the tris-hydrogen bromide salt.[4]
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical flow of the troubleshooting process for incomplete deprotection.
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Stepwise deprotection pathway and intermediates.
References
Technical Support Center: Purification of 1,4,7-Tritosyl-1,4,7-triazonane by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,4,7-Tritosyl-1,4,7-triazonane by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My this compound failed to crystallize from the solution upon cooling. What should I do?
A1: Failure to crystallize is a common issue that can often be resolved with the following steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
-
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to evaporate a small portion of the solvent. This will increase the concentration of the compound and may induce crystallization upon cooling. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."
-
Cool to a Lower Temperature: If you have been cooling the solution at room temperature, try placing it in an ice bath to further decrease the solubility of the compound.
-
Q2: The this compound separated as an oil instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the compound melts before it crystallizes. This can happen if the solution is too concentrated or if it is cooled too quickly. Here are some solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly. Then, allow it to cool more slowly.
-
Slower Cooling: Insulate the flask to slow down the cooling rate. This allows the solution to reach the optimal temperature for crystallization without the compound melting.
-
Change Solvent System: If oiling out persists, consider using a different solvent system. A solvent in which the compound is slightly less soluble at elevated temperatures might be a better choice. For tosylated compounds, ethanol or a mixture of ethanol and acetone can be effective alternatives to water.[1]
Q3: The yield of my recrystallized this compound is very low. What are the potential causes and how can I improve it?
A3: A low yield can be frustrating. Here are common causes and their remedies:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. To avoid this, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. To prevent this, ensure your filtration apparatus is pre-heated and use a slight excess of hot solvent.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve the yield.
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Losses During Washing: Washing the crystals with a solvent in which they are soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.
Q4: What is a good starting solvent for the recrystallization of this compound?
A4: Based on documented procedures, water is a suitable solvent for the recrystallization of this compound, often resulting in high yields.[2] For other tosylated compounds, ethanol or mixtures of ethanol and acetone have been used successfully.[1] It is recommended to start with water and explore other options if issues like oiling out or poor yield are encountered.
Experimental Protocols
Recrystallization of this compound from Water
This protocol is a general guideline. The optimal solvent volume and temperatures may need to be determined empirically.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
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Hot plate with magnetic stirring
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a gravity funnel and a new flask. Quickly filter the hot solution to remove the impurities.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Data Presentation
| Parameter | Water | Ethanol | Ethanol/Acetone |
| Typical Solvent Ratio (Solvent:Crude Product) | Empirically determined (start with ~10-20 mL per gram) | Empirically determined | Empirically determined |
| Dissolution Temperature | Boiling (100 °C) | Boiling (~78 °C) | Boiling (~56-78 °C) |
| Cooling Protocol | Slow cooling to RT, then ice bath | Slow cooling to RT, then ice bath | Slow cooling to RT, then ice bath |
| Reported Yield | High (e.g., 90%)[2] | Varies | Varies |
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
stability issues of 1,4,7-Tritosyl-1,4,7-triazonane during storage
Welcome to the technical support center for 1,4,7-Tritosyl-1,4,7-triazonane. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect the compound from moisture and excessive heat to minimize potential degradation.
Q2: Is this compound sensitive to moisture?
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathway is likely the hydrolysis of one or more of the N-tosyl bonds. This would result in the formation of p-toluenesulfonic acid and partially detosylated derivatives, such as 1,4-ditosyl-1,4,7-triazonane and 1,7-ditosyl-1,4,7-triazonane, and ultimately the parent amine, 1,4,7-triazonane.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1][2][3]
Q5: Are there any known incompatibilities for this compound during storage?
A5: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote the cleavage of the tosyl groups.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential stability issues with this compound.
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of the starting material. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible changes in the physical appearance of the compound (e.g., discoloration, clumping).
This may indicate degradation due to moisture absorption or other factors.
-
Possible Cause: Absorption of atmospheric moisture leading to clumping and potentially slow hydrolysis.
-
Recommendation:
-
Dry the sample under vacuum.
-
Re-assess the purity using the analytical protocols outlined below.
-
If purity is compromised, consider purification or acquiring a new batch.
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Ensure future storage is in a desiccator or under an inert atmosphere.
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Quantitative Data Summary
While specific kinetic data for the degradation of this compound under various storage conditions is not extensively published, the stability of the tosylamide functional group is well-documented under different pH conditions at room temperature.
| pH Condition | Stability of Tosylamide Group at Room Temperature |
| Strongly Acidic (pH < 1) | May undergo hydrolysis, especially at elevated temperatures. |
| Acidic (pH 4) | Generally stable. |
| Neutral (pH 7) | Generally stable. |
| Basic (pH > 10) | Generally stable at RT, but cleavage can occur with strong bases at high temperatures. |
This table is a generalization based on the known chemistry of tosylamides.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound (e.g., 1 mg) in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA) or formic acid, can be used. For example:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Analysis: The purity is determined by the relative area of the main peak. The appearance of earlier eluting peaks may indicate the presence of more polar, partially detosylated impurities.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify potential impurities.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Look for the characteristic signals of the tosyl groups (aromatic protons typically in the range of 7.3-7.8 ppm and methyl protons around 2.4 ppm).
-
The protons of the triazonane ring will appear as complex multiplets, typically between 3.0 and 4.0 ppm.
-
The presence of new signals, particularly in the N-H region (if partially detosylated) or a change in the integration of the aromatic and aliphatic regions, can indicate degradation.
-
-
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
References
Validation & Comparative
Navigating the Structural Landscape: A Comparative NMR Guide to 1,4,7-Tritosyl-1,4,7-triazonane and its Analogs
For researchers and professionals in drug development and chemical sciences, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this characterization. This guide provides a comparative analysis of the NMR data for 1,4,7-Tritosyl-1,4,7-triazonane, a key intermediate in coordination chemistry, alongside several functionalized derivatives of the parent 1,4,7-triazacyclononane (TACN) macrocycle. The presented data, supported by detailed experimental protocols, offers a valuable resource for the identification and differentiation of these important compounds.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and a selection of its derivatives. These compounds, while sharing the core TACN scaffold, exhibit distinct spectral features reflective of their varied functionalities.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Solvent | Ring Protons (N-CH₂-CH₂-N) | Tosyl Group (Ar-H) | Tosyl Group (Ar-CH₃) | Other Protons | Reference |
| This compound | CDCl₃ | 3.4 (s, 12H) | 7.69 (d, J = 8.3 Hz, 6H), 7.33 (d, J = 8.0 Hz, 6H) | 2.44 (s, 9H) | - | [1] |
| Unsubstituted TACN | CD₃OD | ~2.8 (s) | - | - | - | [1] |
| N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | D₂O | 2.98 (t, J = 5.6 Hz, 4H), 3.22 (t, J = 5.6 Hz, 4H), 3.52 (s, 2H), 3.59 (s, 4H) | - | - | 4.34 (s, 2H, N-CH₂-CO), 7.24-7.34 (m, 5H, Ar-H) | [2] |
| 1,4,7-Triazacyclononane-N,N',N''-tris(methylphosphinate) ethyl ester (Et₃NOTMP) | CDCl₃ | 2.81-2.92 (m, 12H) | - | - | 1.24 (t, J = 7 Hz, 9H, POCH₂CH₃), 1.46 (d, J = 14 Hz, 9H, PCH₃), 2.81-2.92 (m, 6H, PCH₂N), 4.00 ("quintet", J = 7 Hz, 6H, POCH₂) | [3] |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Solvent | Ring Carbons (N-CH₂-CH₂) | Tosyl Group (Ar-C) | Tosyl Group (Ar-CH₃) | Other Carbons | Reference |
| This compound | CDCl₃ | 53.7, 49.3, 49.2 | 143.3 (Cipso-SO₂), 135.3 (Cipso-CH₃), 129.6 (Cortho), 127.1 (Cmeta) | 21.4 | - | [1] |
| N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide | D₂O | 42.8, 43.2, 44.1, 48.9 | - | - | 56.2 (N-CH₂-CO), 127.3, 127.6, 128.8 (Ar-C), 137.6 (Ar-Cipso), 173.6 (C=O) | [2] |
| 1,4,7-Triazacyclononane-N,N',N''-tris(methylphosphinate) ethyl ester (Et₃NOTMP) | CDCl₃ | 53.6, 54.1 | - | - | 17.5 (d, ¹JPC = 91 Hz, PCH₃), 57.8 (d, ¹JPC = 97 Hz, PCH₂N), 59.6, 173.1 | [3] |
The presence of the three bulky tosyl groups in this compound significantly restricts the conformational flexibility of the nine-membered ring. This rigidity is evident in the ¹³C NMR spectrum, which displays three distinct signals for the N-CH₂ carbons, indicating a loss of symmetry on the NMR timescale.[1] In contrast, the parent, unsubstituted TACN shows a single, coalesced signal for the ring protons at approximately 2.8 ppm in methanol-d₄, suggesting rapid ring inversion.[1] The derivatives with functionalized side arms, such as the N-benzylacetamide and methylphosphinate esters, exhibit more complex spectra with additional signals corresponding to the substituent groups.
Experimental Protocols
The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. While specific parameters may vary between laboratories, the following provides a general methodology for the characterization of these compounds.
General NMR Characterization Workflow:
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Instrumentation:
NMR spectra are typically recorded on high-resolution spectrometers, such as Bruker Avance or Varian VNMRS instruments, operating at proton frequencies of 400 MHz or 600 MHz.
Sample Preparation:
Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, deuterium oxide, dimethyl sulfoxide-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical and depends on the solubility of the analyte.
Data Acquisition and Processing:
Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).
Logical Relationship of TACN Derivatives
The synthesis of functionalized TACN derivatives often starts from the parent macrocycle or its protected forms, such as the tritosylated analog. The tosyl groups in this compound serve as protecting groups for the nitrogen atoms, allowing for selective functionalization.
Caption: Synthetic pathways to functionalized TACN derivatives and their metal complexes.
This guide provides a foundational dataset for the NMR characterization of this compound and related compounds. The clear differences in their NMR spectra underscore the power of this technique in elucidating the structural nuances of these versatile macrocyclic ligands, which are of significant interest in the development of new therapeutic and diagnostic agents.
References
Mass Spectrometry Analysis of 1,4,7-Tritosyl-1,4,7-triazonane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 1,4,7-Tritosyl-1,4,7-triazonane, a key intermediate in coordination chemistry and the synthesis of macrocyclic ligands. Due to the limited availability of direct, published mass spectra for this specific compound, this guide infers its mass spectrometric behavior based on established fragmentation patterns of tosylated amines and related macrocyclic structures. This guide also presents comparative data from similar compounds and detailed experimental protocols to facilitate robust analytical method development.
Executive Summary
This compound is a macrocyclic compound with a molecular weight of 591.76 g/mol . Its analysis by mass spectrometry is crucial for confirming its identity and purity. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most suitable soft ionization techniques for this non-volatile molecule. This guide explores the expected fragmentation patterns and compares analytical approaches, offering researchers a foundational understanding for their experimental design.
Mass Spectrometry Data for this compound
Expected Ionization and Fragmentation:
-
Protonated Molecule [M+H]⁺: With a calculated monoisotopic mass of 591.15, the protonated molecule is expected to have an m/z of approximately 592.16.
-
Sodiated Adduct [M+Na]⁺: An m/z of approximately 614.14 is also possible, especially in the presence of sodium salts.
-
Key Fragmentation Pathways: The primary fragmentation is expected to involve the cleavage of the sulfonyl-nitrogen (S-N) bond and fragmentation of the tosyl group itself.
-
Loss of a Tosyl Group: A neutral loss of a tosyl radical (C₇H₇SO₂) would result in a fragment at m/z 436. This corresponds to the [M-Ts]⁺ ion.
-
Formation of the Tropylium Ion: A very common fragment from tosylated compounds is the tropylium ion [C₇H₇]⁺ at m/z 91, arising from the cleavage and rearrangement of the p-toluenesulfonyl group.
-
Tosyl Cation: The p-toluenesulfonyl cation [C₇H₇SO₂]⁺ is expected at m/z 155.
-
The following table summarizes the expected and reported mass spectrometry data for this compound.
| Ion | Formula | Calculated m/z | Reported m/z (Source) | Ionization Technique |
| [M+H]⁺ | [C₂₇H₃₄N₃O₆S₃]⁺ | 592.16 | 617.8 (likely a typo)[1] | ESI |
| [M-Ts]⁺ | [C₂₀H₂₆N₃O₄S₂]⁺ | 436.13 | 436[2] | GC-MS |
| [Ts]⁺ | [C₇H₇SO₂]⁺ | 155.02 | 155[2] | GC-MS |
| Tropylium ion | [C₇H₇]⁺ | 91.05 | - | ESI/GC-MS |
Comparative Analysis with Alternative Compounds
To provide a practical context, the mass spectrometric behavior of this compound can be compared to its parent macrocycle, 1,4,7-triazacyclononane (TACN), and other functionalized TACN derivatives.
| Compound | Molecular Weight ( g/mol ) | Ionization Method | Key Fragments (m/z) | Structural Insights |
| This compound | 591.76 | ESI, GC-MS (inferred) | 592 [M+H]⁺, 436 [M-Ts]⁺, 155 [Ts]⁺, 91 [C₇H₇]⁺ | Fragmentation dominated by the labile tosyl groups. |
| 1,4,7-Triazacyclononane (TACN) | 129.20 | ESI | 130 [M+H]⁺ | The unprotected macrocycle is stable and primarily shows the protonated molecular ion with minimal fragmentation under soft ionization. |
| Functionalized TACN Derivatives | Variable | HRMS (ESI) | [M+H]⁺ and fragments corresponding to the loss of pendant arms. | Fragmentation patterns are specific to the nature of the functional groups attached to the macrocyclic ring.[3] |
Experimental Protocols
1. LC-MS/MS Analysis of this compound (Inferred Protocol)
This protocol is based on established methods for the analysis of tosylated amines and macrocyclic compounds.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution with the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, optimized for the instrument.
-
MS Scan Range: m/z 100-800.
-
MS/MS Fragmentation: For fragmentation analysis, select the [M+H]⁺ ion (m/z 592.2) as the precursor and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to observe the formation of product ions.
-
2. Alternative Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is complementary to mass spectrometry for the characterization of this compound.
-
¹H NMR: Expected signals would include aromatic protons from the tosyl groups (typically in the range of 7.3-7.8 ppm), methylene protons of the triazonane ring (likely complex multiplets between 3.0 and 4.0 ppm), and methyl protons of the tosyl groups (a singlet around 2.4 ppm).
-
¹³C NMR: Would show distinct signals for the aromatic carbons, the methylene carbons of the macrocycle, and the methyl carbons of the tosyl groups.
Visualizing the Analytical Workflow and Fragmentation
Caption: Experimental workflow for LC-MS analysis.
References
A Head-to-Head Comparison of N-Protecting Groups in Triazacyclononane Chemistry: 1,4,7-Tritosyl-1,4,7-triazonane vs. 1,4,7-tribenzyl-1,4,7-triazacyclononane
For researchers, scientists, and drug development professionals engaged in the synthesis of macrocyclic ligands and their derivatives, the choice of nitrogen protecting groups is a critical strategic decision. This guide provides an objective, data-driven comparison of two commonly employed protected forms of 1,4,7-triazacyclononane (TACN): 1,4,7-Tritosyl-1,4,7-triazonane and 1,4,7-tribenzyl-1,4,7-triazacyclononane. We will delve into their synthesis, stability, deprotection, and overall utility as synthetic intermediates, supported by experimental data and detailed protocols.
The nine-membered macrocycle, 1,4,7-triazacyclononane (TACN), is a versatile tridentate ligand that forms stable and kinetically inert complexes with a wide range of metal ions.[1][2] This property has led to its extensive use in various applications, including the development of catalysts, MRI contrast agents, and radiopharmaceuticals.[3][4] However, the direct functionalization of the secondary amine groups of TACN can be challenging. Therefore, synthetic strategies often rely on the use of N-protected TACN derivatives as key intermediates. Among the most common are the tritosylated and tribenzylated analogues, which offer distinct advantages and disadvantages in terms of their synthesis, stability, and deprotection.
At a Glance: Key Property Comparison
| Property | This compound | 1,4,7-tribenzyl-1,4,7-triazacyclononane |
| Molecular Formula | C₂₇H₃₃N₃O₆S₃ | C₂₇H₃₃N₃ |
| Molecular Weight | 591.76 g/mol [5] | 399.57 g/mol |
| Typical Synthesis Method | Richman-Atkins cyclization | Reductive amination or nucleophilic substitution |
| Typical Synthesis Yield | 57-90%[5] | ~37% (cumulative) |
| Deprotection Conditions | Strong acid (e.g., HBr/AcOH, H₂SO₄)[6] | Catalytic hydrogenolysis (e.g., H₂/Pd-C) |
| Deprotection Yield | 23-60% (acid dependent) | Quantitative |
| Stability | Stable to a wide pH range, but requires harsh acidic conditions for removal.[5] | Stable to a variety of reagents, but susceptible to hydrogenolysis. |
| Key Advantage | High yielding synthesis. | Mild and high-yielding deprotection. |
| Key Disadvantage | Harsh deprotection conditions can limit functional group tolerance. | Lower yielding synthesis. |
Synthetic Pathways and Deprotection Strategies
The choice between the tritosyl and tribenzyl derivatives of TACN often hinges on the desired synthetic route and the tolerance of other functional groups present in the molecule. The following diagram illustrates the general synthetic pathways to unprotected TACN using these two intermediates.
Experimental Protocols
Synthesis of this compound (via Richman-Atkins Cyclization)
This protocol is adapted from the general principles of the Richman-Atkins cyclization.
Materials:
-
N,N',N''-tritosyldiethylenetriamine
-
1,2-bis(tosyloxy)ethane
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of N,N',N''-tritosyldiethylenetriamine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 1,2-bis(tosyloxy)ethane in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to afford this compound.
Synthesis of 1,4,7-tribenzyl-1,4,7-triazacyclononane
This protocol is based on the reaction of diethylenetriamine with benzyl bromide.
Materials:
-
Diethylenetriamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of diethylenetriamine in acetonitrile, add potassium carbonate.
-
Add benzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,4,7-tribenzyl-1,4,7-triazacyclononane.
Deprotection of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Add this compound to concentrated sulfuric acid.
-
Heat the mixture to 140 °C and stir for 6 hours.[1]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1,4,7-Triazacyclononane.
Deprotection of 1,4,7-tribenzyl-1,4,7-triazacyclononane
Materials:
-
1,4,7-tribenzyl-1,4,7-triazacyclononane
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1,4,7-tribenzyl-1,4,7-triazacyclononane (100 mg, 0.25 mmol) in 15 mL of methanol.[7]
-
Add 10% Pd/C catalyst (100 mg) to the solution.[7]
-
Stir the reaction mixture under a hydrogen atmosphere at 50 °C for 3 hours.[7]
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the catalyst.[7]
-
Evaporate the solvent under reduced pressure to afford 1,4,7-triazacyclononane (32 mg, 100% yield).[7]
Comparative Analysis of Protecting Group Stability and Lability
The choice between a tosyl and a benzyl protecting group is fundamentally a trade-off between stability and the conditions required for removal.
Tosyl Group: The electron-withdrawing nature of the sulfonyl group in the tosyl moiety significantly reduces the nucleophilicity of the nitrogen atom it protects. This makes N-tosylated amines exceptionally stable across a wide range of reaction conditions, including strongly basic and oxidizing environments. However, this stability comes at the cost of requiring harsh conditions for its removal, typically involving strong acids like concentrated sulfuric acid or hydrobromic acid in acetic acid at elevated temperatures. These conditions can be incompatible with sensitive functional groups elsewhere in the molecule.
Benzyl Group: The benzyl group offers a more moderate level of protection. While stable to many acidic and basic conditions, it is readily cleaved by catalytic hydrogenolysis. This deprotection method is exceptionally mild and high-yielding, proceeding under neutral conditions at moderate temperatures and pressures. This "orthogonality" makes the benzyl group an excellent choice when sensitive functionalities must be preserved during the deprotection step. However, the synthesis of the tribenzylated TACN can be lower yielding compared to the tritosylated analogue.
Spectroscopic Data Comparison
| Spectroscopic Data | This compound | 1,4,7-tribenzyl-1,4,7-triazacyclononane (Representative Data) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.7 (d, 6H, Ar-H), ~7.3 (d, 6H, Ar-H), ~3.4 (s, 12H, N-CH₂-CH₂-N), ~2.4 (s, 9H, Ar-CH₃) | ~7.3-7.2 (m, 15H, Ar-H), ~3.6 (s, 6H, N-CH₂-Ar), ~2.8 (s, 12H, N-CH₂-CH₂-N) |
| ¹³C NMR (CDCl₃, δ ppm) | ~144, ~135, ~130, ~127 (Ar-C), ~50 (N-CH₂-CH₂-N), ~21 (Ar-CH₃) | ~139 (Ar-Cipso), ~129, ~128, ~127 (Ar-C), ~60 (N-CH₂-Ar), ~55 (N-CH₂-CH₂-N) |
| IR (cm⁻¹) | ~1340, ~1160 (S=O stretch) | ~3060, ~3030 (Ar-H stretch), ~2800 (C-H stretch), ~1495, ~1450 (Ar C=C stretch) |
Note: The spectroscopic data for the tribenzyl compound is representative and may vary depending on the specific derivative and solvent.
Conclusion
The choice between this compound and 1,4,7-tribenzyl-1,4,7-triazacyclononane as a synthetic intermediate for TACN and its derivatives is a nuanced decision that depends on the overall synthetic strategy.
-
This compound is favored when a robust protecting group is required to withstand a variety of harsh reaction conditions and when a high-yielding synthesis of the protected macrocycle is a priority. However, the challenging deprotection step may limit its applicability in the presence of acid-sensitive functional groups.
-
1,4,7-tribenzyl-1,4,7-triazacyclononane is the preferred choice when mild deprotection conditions are paramount to preserve sensitive functionalities within the target molecule. While its synthesis may be lower yielding, the clean and quantitative removal of the benzyl groups via catalytic hydrogenolysis offers a significant advantage in the final stages of a synthetic sequence.
Ultimately, a careful consideration of the chemical compatibility of all functional groups throughout the entire synthetic route will guide the researcher in selecting the most appropriate protected TACN intermediate for their specific application.
References
- 1. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 2. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 3. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)triacetic Acid | 56491-86-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 52667-89-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Navigating Kinetic Stability: A Comparative Analysis of Metal Complexes with Tosylated vs. Non-Tosylated TACN Ligands
For researchers, scientists, and professionals in drug development, the kinetic stability of metal complexes is a critical parameter, particularly in the design of radiopharmaceuticals and MRI contrast agents. The macrocyclic ligand 1,4,7-triazacyclononane (TACN) is a cornerstone in this field, renowned for forming highly stable complexes with a variety of metal ions. A common synthetic route to functionalized TACN involves the use of tosyl (Ts) protecting groups on the nitrogen atoms. This guide provides a comprehensive comparison of the kinetic stability of metal complexes derived from non-tosylated (unsubstituted) TACN and N-substituted TACN ligands, and elucidates the pivotal role of the tosyl group in this context.
The Role of the Tosyl Group in TACN Chemistry
In the synthesis of TACN and its derivatives, the tosyl group serves as a crucial protecting group for the secondary amine functionalities. This protection strategy facilitates the selective functionalization of the TACN macrocycle. However, for the nitrogen atoms to effectively coordinate with a metal ion and form a stable complex, these tosyl groups are typically removed in the final synthetic steps.
An N-tosyl group is strongly electron-withdrawing, which significantly reduces the basicity and electron-donating ability of the nitrogen atom. Consequently, a TACN ligand with one or more tosyl groups attached to the coordinating nitrogen atoms would be a significantly weaker ligand, leading to the formation of thermodynamically less stable and kinetically more labile metal complexes. Therefore, in the context of stable metal chelates for in vivo applications, the final ligand is almost invariably a "non-tosylated" TACN derivative.
The comparison of "tosylated" versus "non-tosylated" TACN metal complexes is thus a comparison between a hypothetical, kinetically labile complex (tosylated) and the robust, kinetically inert complexes formed with unsubstituted or functionally substituted TACN (non-tosylated).
The Effect of N-Substitution on the Kinetic Stability of TACN Complexes
While a persistent tosyl group on a coordinating nitrogen is detrimental, the substitution of the TACN nitrogen atoms with other functional groups (N-substitution) is a widely employed strategy to modulate the properties of the resulting metal complexes. These pendant arms can enhance the kinetic stability and tailor the complex for specific applications.
The kinetic inertness of a metal complex refers to the rate at which it undergoes ligand substitution or dissociation. For in vivo applications, high kinetic inertness is paramount to prevent the release of potentially toxic free metal ions. The structure of the N-substituent plays a significant role in determining this stability.
Below is a summary of how different types of N-substituents on the TACN backbone influence the kinetic stability of their metal complexes.
| Ligand Type | N-Substituent | General Effect on Kinetic Stability | Rationale |
| Non-Tosylated (Unsubstituted) TACN | -H | High intrinsic stability due to the macrocyclic effect. Forms a facially coordinating tridentate ligand. | The pre-organized structure of the macrocycle leads to a high thermodynamic stability (chelate effect) and kinetic inertness. |
| N-Alkylated TACN | -Alkyl (e.g., -CH3) | Generally high, but can be influenced by steric factors. | Alkyl groups are electron-donating, which can increase the basicity of the nitrogen atoms and strengthen the metal-ligand bonds. However, bulky alkyl groups can introduce steric strain, potentially decreasing stability. |
| N-Functionalized TACN with Coordinating Pendant Arms | -CH2COOH, -CH2PO3H2, etc. | Significantly increased kinetic stability. | The pendant arms can also coordinate to the metal ion, increasing the denticity of the ligand and encapsulating the metal more effectively. This "caging" effect greatly enhances the kinetic inertness of the complex.[1][2][3] |
| N-Functionalized TACN with Non-Coordinating Pendant Arms | e.g., Benzylamide | Stability is primarily derived from the TACN core. | The pendant arm is used to attach the chelator to a biomolecule and does not directly participate in metal coordination. The kinetic stability is comparable to that of simple N-alkylated TACN complexes.[4][5] |
| Hypothetical N-Tosylated TACN | -SO2C6H4CH3 (Tosyl) | Expected to be very low. | The strong electron-withdrawing nature of the tosyl group drastically reduces the donor capacity of the nitrogen atom, leading to a weak metal-ligand bond and a kinetically labile complex. |
Experimental Protocols for Assessing Kinetic Stability
The kinetic stability of metal complexes is typically evaluated through acid-catalyzed decomplexation studies. These experiments measure the rate at which the metal ion dissociates from the ligand under acidic conditions.
General Experimental Protocol for Acid-Catalyzed Decomplexation
-
Preparation of the Metal Complex: The metal complex of the TACN-based ligand is prepared by reacting the ligand with a suitable metal salt in an appropriate solvent and pH. The complex is purified and characterized.
-
Kinetic Measurements: A solution of the purified metal complex of a known concentration is prepared. The decomplexation reaction is initiated by adding a strong acid (e.g., HCl or HClO4) to achieve a specific, constant hydrogen ion concentration.
-
Monitoring the Reaction: The progress of the dissociation reaction is monitored over time using a suitable analytical technique. UV-Vis spectrophotometry is commonly employed, tracking the change in absorbance at a wavelength where the complex and the free ligand or metal ion have different molar absorptivities. For radiometal complexes, the dissociation can be monitored by techniques such as HPLC or by challenging the complex with a competing ligand and measuring the extent of transchelation.
-
Data Analysis: The observed pseudo-first-order rate constants (k_obs) are determined by fitting the change in absorbance (or other measured property) versus time to a first-order exponential decay function.
-
Determination of the Dissociation Rate Law: The experiment is repeated at various acid concentrations to determine the dependence of k_obs on [H+]. The rate law for the acid-catalyzed dissociation can then be established. For many macrocyclic complexes, the rate law takes the form: k_obs = k_0 + k_H[H+], where k_0 is the rate constant for spontaneous dissociation and k_H is the second-order rate constant for the acid-catalyzed pathway.
The following diagram illustrates the relationship between the ligand structure and the kinetic stability of the resulting metal complex.
Caption: Logical workflow of TACN ligand type and its effect on kinetic stability.
Conclusion
Conversely, non-tosylated TACN and its derivatives, where the nitrogen atoms are either unsubstituted or functionalized with coordinating pendant arms, form metal complexes with high to exceptional kinetic stability. This high stability is a direct consequence of the macrocyclic effect, which can be further enhanced by increasing the denticity of the ligand through N-substitution with coordinating moieties. For researchers in drug development, the focus should therefore be on the careful design of these N-substituents on the TACN core to fine-tune the kinetic inertness and other physicochemical properties of the metal complex for the intended biological application.
References
- 1. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. [186Re]Re- and [99mTc]Tc-Tricarbonyl Metal Complexes with 1,4,7-Triazacyclononane-Based Chelators Bearing Amide, Alcohol, or Ketone Pendent Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. impact.ornl.gov [impact.ornl.gov]
Performance of 1,4,7-Tritosyl-1,4,7-triazonane Derived Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of catalysts derived from 1,4,7-Tritosyl-1,4,7-triazonane, a versatile precursor for the synthesis of functionalized 1,4,7-triazacyclononane (TACN) ligands. Metal complexes of these TACN derivatives have emerged as potent catalysts in a variety of chemical transformations, most notably in oxidation reactions and hydrolytic processes. This document presents a comparative analysis of these catalysts with established alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and development.
Asymmetric Epoxidation of Alkenes
Manganese complexes incorporating chiral TACN ligands, derived from this compound, are effective catalysts for the asymmetric epoxidation of unfunctionalized alkenes using environmentally benign oxidants like hydrogen peroxide.[1][2] The performance of these catalysts is often benchmarked against well-established systems such as Jacobsen's catalyst, a manganese-salen complex.
Comparative Performance Data
The following table summarizes the performance of a chiral manganese-TACN derived catalyst in the asymmetric epoxidation of styrene and compares it with a representative manganese-salen (Jacobsen's) catalyst.
| Catalyst | Substrate | Catalyst Loading (mol%) | Oxidant | Reaction Time (h) | Temperature (°C) | Conversion (%) | Epoxide Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) |
| Chiral Mn-TACN Derivative | Styrene | 5 | NaClO | 4 | 25 | >95 | 85 | 72 (R) | 17 |
| Jacobsen's Catalyst (Mn-Salen) | Styrene | 5 | NaClO | 4 | 25 | >95 | 90 | 86 (R,R) | 18 |
| Engineered P450 Peroxygenase | Styrene | - | H₂O₂ | - | - | - | - | up to 99% (R) | 918 - 4350 |
Data for Chiral Mn-TACN and Jacobsen's Catalyst is representative and compiled for comparative purposes. Performance can vary based on specific ligand structure and reaction conditions.[3][4] Data for the P450 peroxygenase is included as a high-performance biocatalytic alternative.[5]
Experimental Protocol: Asymmetric Epoxidation of Styrene
The following is a general protocol for the asymmetric epoxidation of styrene using a chiral manganese-TACN catalyst and sodium hypochlorite as the oxidant.
Materials:
-
Chiral Manganese-TACN complex
-
Styrene
-
Sodium hypochlorite (bleach, buffered to pH 11.2)
-
4-phenylpyridine N-oxide (PPNO) (co-ligand)
-
Dichloromethane (CH₂Cl₂)
-
n-decane (internal standard)
-
Phosphate buffer (pH 11.2)
Procedure:
-
A solution of styrene (0.35 mmol), the chiral manganese-TACN catalyst (5 mol%), and 4-phenylpyridine N-oxide (50 mol%) in dichloromethane is prepared.
-
The solution is buffered to pH 11.2 with a phosphate buffer.
-
The reaction mixture is stirred at 25°C while bleach (sodium hypochlorite solution) is added.
-
The reaction progress is monitored by Gas Chromatography (GC) using n-decane as an internal standard.
-
Once the starting material is consumed, the organic phase is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and purified by preparative layer chromatography (PLC) on silica gel (cyclohexane/EtOAc, 15:1 v/v) to isolate the epoxide.[4]
-
The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Catalytic Cycle and Logic
The proposed catalytic cycle for the manganese-catalyzed epoxidation of alkenes involves a high-valent manganese-oxo species as the active oxidant.
Caption: Generalized catalytic cycle for alkene epoxidation by a Manganese-TACN complex.
Hydrolysis of Phosphate Diesters
Copper(II) complexes of TACN derivatives function as artificial metallonucleases, catalyzing the hydrolysis of phosphate diesters, which are key linkages in DNA and RNA.[6] The catalytic efficiency of these complexes is highly dependent on the substituents on the TACN ring.
Comparative Performance Data
The table below compares the second-order rate constants for the hydrolysis of the model phosphate diester, bis(p-nitrophenyl)phosphate (BNPP), catalyzed by various copper(II)-TACN complexes and other artificial nucleases.
| Catalyst | Substrate | Catalyst Conc. (mM) | pH | Temperature (°C) | k_obs (s⁻¹) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| [Cu(Me₃tacn)(OH₂)(OH)]⁺ | BNPP | 1.0 - 7.5 | 7.0 | 50 | - | 0.065 - 0.14 |
| Cu(II)-L14b complex | BNPP | 0.01 | 7.5 | 37 | 1.8 x 10⁻⁴ | 18 |
| Oxamido-bridged dinuclear Cu(II) complex in micelles | BNPP | - | 6.0 - 10.0 | 25 | - | - |
| Zn(II)-functionalized Gold Nanoparticles | HPNP | 0.071 | - | 25 | - | - |
Me₃tacn = 1,4,7-trimethyl-1,4,7-triazacyclononane.[7] L14b is a TACN derivative with a thiophene side group.[6] HPNP = 2-hydroxypropyl-4-nitrophenylphosphate.[8][9] Direct comparison of rate constants can be challenging due to different experimental conditions.[10]
Experimental Protocol: Kinetic Analysis of BNPP Hydrolysis
The following protocol describes a typical experiment to determine the rate of BNPP hydrolysis catalyzed by a Cu(II)-TACN complex using UV-Vis spectrophotometry.
Materials:
-
Copper(II)-TACN complex
-
Bis(p-nitrophenyl)phosphate (BNPP)
-
Buffer solution (e.g., MOPS or HEPES) of desired pH
-
Sodium chloride (NaCl) to maintain constant ionic strength
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
A stock solution of the Cu(II)-TACN complex is prepared in the buffer solution.
-
A stock solution of BNPP is prepared in the same buffer.
-
In a cuvette, the required volume of the catalyst stock solution is mixed with the buffer to achieve the desired final concentration. The ionic strength is adjusted with NaCl.
-
The cuvette is placed in the thermostatted cell holder of the spectrophotometer and allowed to equilibrate to the desired temperature (e.g., 37°C).
-
The reaction is initiated by adding a small volume of the BNPP stock solution to the cuvette and mixing thoroughly.
-
The hydrolysis of BNPP is monitored by measuring the increase in absorbance at 400-405 nm, which corresponds to the formation of the p-nitrophenolate product.[11]
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential equation.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the catalyst.
Reaction Workflow and Mechanism
The hydrolysis of phosphate esters by Cu(II)-TACN complexes is believed to proceed through a mechanism involving the coordination of the phosphate ester to the copper center, followed by nucleophilic attack of a copper-bound hydroxide.
References
- 1. researchgate.net [researchgate.net]
- 2. The application of manganese complexes of ligands derived from 1,4,7-triazacyclononane in oxidative catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the Metal-Aided Catalytic Mechanism for Phosphodiester Bond Cleavage Performed by Nanozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Structure of Synthesized 1,4,7-Tritosyl-1,4,7-triazonane: A Comparative Guide
For researchers engaged in the synthesis of macrocyclic compounds, rigorous structural validation is a critical step to ensure the identity and purity of the target molecule. This guide provides a comparative analysis of the key analytical data used to validate the structure of synthesized 1,4,7-Tritosyl-1,4,7-triazonane against its parent macrocycle, 1,4,7-triazacyclononane (TACN). The inclusion of tosyl groups significantly alters the spectroscopic and spectrometric properties of the macrocycle, providing clear markers for successful synthesis.
Data Presentation: Spectroscopic and Spectrometric Comparison
The following table summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for both this compound and 1,4,7-triazacyclononane. These values serve as benchmarks for the structural verification of newly synthesized batches.
| Analytical Technique | This compound | 1,4,7-triazacyclononane (TACN) | Reference |
| ¹H NMR (CDCl₃, ppm) | Aromatic: 7.68 (d, 6H), 7.30 (d, 6H)Macrocycle CH₂: 3.38 (s, 12H)Tosyl CH₃: 2.43 (s, 9H) | Macrocycle CH₂: 2.68 (s, 12H)NH: 1.85 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃, ppm) | Aromatic: 143.5, 135.2, 129.7, 127.3Macrocycle CH₂: 49.5Tosyl CH₃: 21.5 | Macrocycle CH₂: 46.9 | [1] |
| Mass Spectrometry (ESI-MS) | m/z: 592.16 [M+H]⁺ | m/z: 130.13 [M+H]⁺ | [1][2] |
Experimental Workflow for Structural Validation
The logical flow for validating the structure of a synthesized macrocycle like this compound is depicted in the following diagram. This workflow outlines the key decision points and analytical techniques employed from the initial synthesis to the final structural confirmation.
Caption: A flowchart illustrating the key stages in the structural validation of a synthesized macrocycle.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable for most standard laboratory equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule, confirming the presence of the tosyl groups and the integrity of the macrocyclic ring.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum at room temperature.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the aromatic, macrocyclic, and methyl groups of the tosyl substituents.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Data Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Data Analysis:
-
Identify the chemical shifts of the carbon atoms and assign them to the aromatic, macrocyclic, and methyl carbons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the synthesized compound and confirm its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured m/z value with the calculated exact mass of the expected compound (C₂₇H₃₃N₃O₆S₃, Exact Mass: 591.15). The high-resolution mass spectrum should be within a few ppm of the calculated value.
-
References
A Comparative Guide to Deprotection Methods for Tosylated Macrocycles
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of complex molecule synthesis. The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for amines within macrocyclic structures due to its stability under a variety of synthetic conditions. However, the very stability that makes it an excellent protecting group can also present a significant challenge when it needs to be removed. The selection of an appropriate deprotection method is critical to the success of a synthetic route, as it must be effective in cleaving the N-S bond without compromising the integrity of the often complex and sensitive macrocyclic framework.
This guide provides a comparative study of the most common methods for the deprotection of tosylated macrocycles, categorized into acidic, reductive, and basic conditions. We present a summary of quantitative data from the literature, detailed experimental protocols for key methods, and visualizations to aid in understanding the workflows.
Comparative Analysis of Deprotection Methods
The choice of a deprotection strategy depends on several factors, including the stability of the macrocycle to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction. The following tables provide a comparative overview of common deprotection methods. It is important to note that the yields and reaction conditions are highly substrate-dependent and the data presented is a compilation from various literature sources on different macrocyclic or related structures.
General Comparison of Deprotection Strategies
| Method Type | Common Reagents | General Advantages | General Disadvantages |
| Acidic | HBr/AcOH, H₂SO₄, TfOH | Effective for robust macrocycles. | Harsh conditions can degrade sensitive functional groups and the macrocyclic backbone. |
| Reductive | Mg/MeOH, SmI₂, Na/NH₃, Na-naphthalenide, H₂ (catalytic hydrogenation) | Generally milder conditions, good for substrates with acid/base-labile groups. | Reagents can be sensitive to air and moisture; potential for reduction of other functional groups. |
| Basic | Cs₂CO₃/MeOH, KOH/EtOH | Mild conditions suitable for some substrates. | Often limited to specific substrates like N-tosylindoles and may require elevated temperatures. |
Quantitative Comparison of Deprotection Methods
Reductive Deprotection Methods
Reductive cleavage is one of the most common and effective strategies for the deprotection of tosylated amines in macrocycles, often offering milder conditions than harsh acidic methods.
| Reagent | Substrate Type (Example) | Conditions | Time | Yield | Reference |
| Mg/MeOH | Tosylated indole-imidazole alkaloid precursor | Mg, MeOH, reflux | - | Moderate | [1] |
| SmI₂/amine/H₂O | General tosylamides | SmI₂, Et₃N, H₂O, THF, rt | Instantaneous | Near quantitative | [2][3] |
| Sodium Amalgam | Tosylated azathiacrown ethers | Na(Hg), Na₂HPO₄, MeOH/Dioxane, reflux | 12-24 h | Near quantitative | [4] |
| Sodium Naphthalenide | Tosylated sulfonamides | Na, Naphthalene, THF | - | 53% | [5] |
Acidic Deprotection Methods
Strong acids are effective for cleaving the N-tosyl bond, but their use is limited to macrocycles that can withstand harsh acidic conditions.
| Reagent | Substrate Type (Example) | Conditions | Time | Yield | Reference |
| HBr/AcOH | General tosylamides | 33% HBr in AcOH, phenol, 70°C | - | - | [6] |
| H₂SO₄ | General tosylamides | conc. H₂SO₄, 100°C | - | - | [6] |
| MeSO₃H/TFA | Tosylated piperazine derivative | MeSO₃H, TFA, thioanisole, rt | 4 h | 72% | [5] |
Basic Deprotection Methods
Base-mediated deprotection is less common for general tosylamides but can be effective for specific heterocyclic systems.
| Reagent | Substrate Type (Example) | Conditions | Time | Yield | Reference |
| Cs₂CO₃/MeOH | N-tosyl-5-bromoindole | Cs₂CO₃ (3 equiv.), THF/MeOH, rt | 15 h | Quantitative | [7] |
| KOH/THF/H₂O | N-tosylindoles | KOH, THF, H₂O, PTC | - | - | [8] |
Experimental Protocols
Below are detailed methodologies for three commonly employed deprotection methods for tosylated macrocycles.
Protocol 1: Reductive Deprotection using Magnesium in Methanol (Mg/MeOH)
This method is a cost-effective and relatively mild reductive cleavage technique.
Materials:
-
Tosylated macrocycle
-
Magnesium turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (sat. aq. solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the tosylated macrocycle (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add magnesium turnings (typically 10-50 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the excess magnesium is consumed.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of MeOH).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected macrocycle.
-
Purify the product by column chromatography if necessary.
Protocol 2: Reductive Deprotection using Samarium(II) Iodide (SmI₂)
SmI₂ is a powerful single-electron transfer reagent that can effect rapid and high-yielding deprotection under mild conditions.[2][3]
Materials:
-
Tosylated macrocycle
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Triethylamine (Et₃N) or another suitable amine
-
Water
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Syringes
Procedure:
-
Dissolve the tosylated macrocycle (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
To this solution, add triethylamine (x equivalents, substrate-dependent) and water (y equivalents, substrate-dependent).
-
While stirring vigorously, add the 0.1 M solution of SmI₂ in THF dropwise via syringe until the characteristic deep blue or green color of the SmI₂ persists, indicating the consumption of the starting material. The reaction is often instantaneous.[2][3]
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Quench the reaction by exposure to air or by the addition of an aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Extract the product with an appropriate organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by chromatography as needed.
Protocol 3: Acidic Deprotection using HBr in Acetic Acid
This is a classical, harsh method suitable for macrocycles that are stable to strong acids.
Materials:
-
Tosylated macrocycle
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Phenol (as a scavenger)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide solution (e.g., 1 M NaOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the tosylated macrocycle (1 equivalent) in a minimal amount of acetic acid in a round-bottom flask.
-
Add phenol (1-2 equivalents) to act as a scavenger for any reactive species generated.
-
Add the solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 70°C). Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dissolve the crude product in water and neutralize with a base (e.g., 1 M NaOH) to obtain the free amine.
-
Extract the deprotected macrocycle with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product as necessary.
Visualization of Deprotection Workflows
The following diagrams illustrate the general workflows for the deprotection of a tosylated macrocyclic amine under acidic, reductive, and basic conditions.
Caption: General workflows for acidic, reductive, and basic deprotection of tosylated macrocycles.
Conclusion
The deprotection of tosylated macrocycles is a critical step that requires careful consideration of the substrate's properties and the reaction conditions. Reductive methods, particularly using reagents like Mg/MeOH and SmI₂, offer a versatile and often milder alternative to traditional harsh acidic conditions. While acidic deprotection remains a powerful tool for robust macrocycles, and basic methods have their niche applications, the trend towards milder, more chemoselective reagents is evident in modern organic synthesis. The experimental data and protocols provided in this guide serve as a valuable resource for selecting and optimizing the deprotection of tosylated macrocycles, ultimately facilitating the efficient synthesis of complex and biologically important molecules.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
assessing the efficiency of metal chelation with 1,4,7-Tritosyl-1,4,7-triazonane derivatives
A Comparative Guide to the Efficiency of Metal Chelation with 1,4,7-Triazacyclononane Derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical step in the development of metal-based diagnostics and therapeutics, particularly in the field of radiopharmaceuticals. The macrocyclic ligand 1,4,7-triazacyclononane (TACN) and its derivatives have garnered significant attention for their ability to form highly stable complexes with a variety of metal ions. This guide provides a comprehensive comparison of the metal chelation efficiency of functionalized TACN derivatives, with a focus on their performance against established alternatives. The precursor molecule, 1,4,7-Tritosyl-1,4,7-triazonane, serves as a versatile starting point for the synthesis of these advanced chelators.
The Role of this compound as a Precursor
This compound is a key intermediate in the synthesis of functionalized TACN chelators. The tosyl groups serve as protecting groups for the nitrogen atoms of the TACN macrocycle, allowing for controlled chemical modifications. These tosyl groups can be removed under specific reaction conditions to yield the parent TACN, which can then be functionalized with various pendant arms to create chelators with tailored properties for specific metal ions and biological applications. This synthetic flexibility is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of the final metal complex.
Comparative Analysis of Metal Chelation Efficiency
The efficiency of a chelator is determined by several factors, including the thermodynamic stability and kinetic inertness of the resulting metal complex, as well as the efficiency and conditions required for radiolabeling. The following sections provide a comparative analysis of TACN derivatives and other common chelators for medically relevant metal ions, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).
Gallium-68 Chelation
Gallium-68 is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. The stability of the ⁶⁸Ga-chelator complex is paramount to prevent the release of the radionuclide in vivo. TACN-based chelators, particularly NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), have demonstrated superior properties for ⁶⁸Ga chelation compared to other macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Table 1: Comparison of Stability Constants and Radiolabeling Efficiency for ⁶⁸Ga Complexes
| Chelator | Log KML | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |
| NOTA | 31.1 | Room Temperature | >95 | [1] |
| DOTA | 21.3 | 85-95°C | >95 | [1][2] |
| NODP-Thia | Faster than NOTA | Not Specified | High | [3] |
| HBED-CC | Not Specified | Room Temperature | >95 | [1] |
The significantly higher stability constant (log KML) of the ⁶⁸Ga-NOTA complex compared to ⁶⁸Ga-DOTA indicates a much stronger binding affinity.[1] Furthermore, NOTA and its derivatives can often be radiolabeled with ⁶⁸Ga at room temperature, which is advantageous for heat-sensitive biomolecules, whereas DOTA typically requires heating.[2] Novel TACN derivatives, such as NODP-Thia, have shown even faster complexation kinetics with Ga(III) than NOTA.[3]
Copper-64 Chelation
Copper-64 is another important radionuclide for PET imaging, offering the potential for both diagnosis and therapy (theranostics). The selection of a suitable chelator for ⁶⁴Cu is critical to prevent its transchelation to endogenous proteins in vivo. TACN-based chelators have shown excellent stability for ⁶⁴Cu complexes.
Table 2: Comparison of In Vitro and In Vivo Stability of ⁶⁴Cu Complexes
| Chelator | In Vitro Serum Stability (48h, % intact) | In Vivo Liver Uptake (%ID/g at 24h) | Reference |
| NOTA | 97.5 ± 0.3 | Low | [4][5] |
| DOTA | 54 (trastuzumab conjugate) | High | [4][5] |
| C-NOTA | Superior to C-DOTA | Lower than ⁶⁴Cu-C-DOTA | [4] |
| NODA-Im | Kinetically Inert | Not Specified | [3] |
| NODA-MeIm | Kinetically Inert | Not Specified | [3] |
| NODA-Thia | Kinetically Inert | Not Specified | [3] |
Studies have shown that ⁶⁴Cu-NOTA complexes exhibit superior in vitro and in vivo stability compared to ⁶⁴Cu-DOTA complexes.[4][5] This is often attributed to the better size-match of the Cu(II) ion for the smaller cavity of the TACN macrocycle.[4] The lower liver uptake observed with ⁶⁴Cu-NOTA conjugates suggests a higher in vivo stability, as the liver is a primary site of accumulation for released ⁶⁴Cu.[4] Novel dicarboxylate pendant armed TACN derivatives (NODA-Im, NODA-MeIm, and NODA-Thia) have demonstrated fast complexation kinetics and high kinetic inertness for Cu(II) complexes.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chelator performance. Below are summarized protocols for key experiments.
Determination of Stability Constants (Potentiometric Titration)
Potentiometric titration is a standard method for determining the stability constants of metal complexes.
-
Preparation of Solutions :
-
Prepare a standardized metal ion stock solution (e.g., CuCl₂ or Ga(NO₃)₃).
-
Prepare a stock solution of the ligand (e.g., NOTA, DOTA) of known concentration.
-
Prepare a carbonate-free strong base solution (e.g., NaOH or KOH) and standardize it.
-
Use a background electrolyte (e.g., KCl or NaNO₃) at a constant ionic strength for all solutions.[6]
-
-
Titration Procedure :
-
Calibrate the pH electrode system using standard buffers.[7]
-
Titrate a solution containing the ligand and the metal ion at a specific ratio (e.g., 1:1 or 2:1 ligand to metal) with the standardized base.[8]
-
Record the pH (or mV) readings after each addition of the titrant.
-
Perform separate titrations of the strong acid and the ligand alone under the same conditions to determine the protonation constants of the ligand.[7]
-
-
Data Analysis :
-
Calculate the average number of protons associated with the ligand (n̄H) and the average number of ligands bound to the metal ion (n̄) at each pH value.
-
Use specialized software (e.g., HYPERQUAD) to refine the protonation and stability constants by fitting the experimental titration data.[8]
-
Radiolabeling with ⁶⁸Ga
The following is a general procedure for the radiolabeling of a peptide conjugate with ⁶⁸Ga.
-
Elution and Purification of ⁶⁸Ga :
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Purify and concentrate the ⁶⁸Ga by trapping it on a cation exchange cartridge.
-
Elute the purified ⁶⁸Ga from the cartridge using a small volume of a suitable eluent (e.g., 5 M NaCl/5.5 M HCl solution).[9]
-
-
Radiolabeling Reaction :
-
Quality Control :
-
Determine the radiochemical purity (RCP) of the final product using methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[10]
-
The final product should be sterile filtered before in vivo use.
-
In Vitro and In Vivo Stability Studies
-
In Vitro Serum Stability :
-
Incubate the radiolabeled complex in fresh human or animal serum at 37°C.[10]
-
At various time points (e.g., 1, 2, 4, 24 hours), take aliquots of the serum mixture.
-
Analyze the aliquots by a suitable method (e.g., HPLC, SDS-PAGE for antibody conjugates) to determine the percentage of the intact radiolabeled complex remaining.[5]
-
-
In Vivo Stability (Biodistribution Studies) :
-
Administer the radiolabeled complex to laboratory animals (e.g., mice or rats) via intravenous injection.
-
At selected time points post-injection, euthanize the animals and dissect the organs and tissues of interest.
-
Measure the radioactivity in each organ and tissue using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. High uptake in non-target organs like the liver can indicate in vivo dissociation of the radiometal.[4]
-
Visualizations
General Structure of Functionalized TACN Derivatives
Caption: General structure of a functionalized 1,4,7-triazacyclononane (TACN) derivative.
Experimental Workflow for Chelation Efficiency Assessment
Caption: Experimental workflow for the synthesis and assessment of TACN-based chelators.
Logical Relationship of Chelation Parameters
Caption: Key parameters defining an efficient metal chelator for radiopharmaceutical applications.
References
- 1. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. scirp.org [scirp.org]
- 8. hakon-art.com [hakon-art.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 1,4,7-Tritosyl-1,4,7-triazonane: A Comprehensive Guide
Essential Safety and Logistical Information
1. Personal Protective Equipment (PPE):
Due to the acute toxicity risks associated with 1,4,7-Tritosyl-1,4,7-triazonane, a comprehensive PPE strategy is crucial.[1] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for similar chemical structures.
| Area of Protection | Required PPE | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, as related compounds can cause severe skin burns. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | To protect against eye contact, as related compounds can cause serious eye damage. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For procedures with a high risk of splashing, chemical-resistant aprons or coveralls are recommended. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | To prevent inhalation of dust or vapors. |
2. Operational Plan:
Safe handling practices are critical to prevent exposure and accidents. The following workflow outlines the key steps for working with this compound.
3. Disposal Plan:
Proper disposal is essential to prevent environmental contamination, given the documented aquatic toxicity of this compound.[1]
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated labware) | Collect in a designated, labeled, and sealed waste container. |
| Liquid Waste (solutions containing the compound) | Collect in a designated, labeled, and sealed waste container. Neutralization prior to disposal is recommended, following established laboratory procedures.[1] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Important Note: All waste must be disposed of through an authorized chemical waste disposal program. Never dispose of this compound down the drain.
Experimental Protocols
First Aid Measures:
In the event of exposure, immediate action is critical. The following table provides first aid guidance based on information for structurally similar compounds.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response:
In case of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading using absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Our commitment is to provide you with the essential information to navigate the complexities of chemical handling, building a foundation of trust through value that extends beyond the product itself.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
